methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Descripción
Propiedades
IUPAC Name |
methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)9-4-5-12(11(7-9)15(17)18)20-8-10-3-2-6-14-10/h4-5,7,10,14H,2-3,6,8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAHHGCJUYLNA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582311 | |
| Record name | Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922529-36-0 | |
| Record name | Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"synthesis of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate"
An In-depth Technical Guide to the Synthesis of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, a chiral molecule with potential applications in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific binding interactions with biological targets.[1][2] This guide will detail the strategic synthesis, including the preparation of a key intermediate, methyl 4-fluoro-3-nitrobenzoate, and the pivotal Williamson ether synthesis via a nucleophilic aromatic substitution (SNAr) reaction. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis of this and analogous compounds.
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
Chiral pyrrolidine derivatives are fundamental building blocks in the synthesis of a wide array of pharmacologically active compounds.[3][4] Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation of substituents, which is crucial for stereospecific interactions with enzymes and receptors. The incorporation of the (2S)-pyrrolidinemethanol moiety, in particular, introduces a key chiral center and a hydrophilic hydroxymethyl group that can be further functionalized or participate in hydrogen bonding. The target molecule, methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, combines this valuable chiral fragment with a substituted nitrobenzoate core, a versatile precursor for a variety of functional group transformations, making it a valuable intermediate in the synthesis of more complex drug candidates.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The core disconnection lies at the ether linkage, suggesting a Williamson ether synthesis as the final key bond-forming step. This bond can be formed between the alkoxide of (2S)-pyrrolidinemethanol and an activated aromatic electrophile, methyl 4-fluoro-3-nitrobenzoate. The latter can be synthesized from commercially available precursors through standard nitration and esterification reactions.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: Methyl 4-fluoro-3-nitrobenzoate
The synthesis of methyl 4-fluoro-3-nitrobenzoate is a two-step process starting from 4-fluorobenzoic acid, involving nitration followed by Fischer esterification.
Step 1: Nitration of 4-Fluorobenzoic Acid
The introduction of a nitro group onto the aromatic ring is achieved via electrophilic aromatic substitution. The carboxylic acid group is a meta-director; however, the strongly activating and ortho,para-directing fluorine atom will direct the incoming electrophile. Due to steric hindrance from the carboxylic acid group, the nitration will predominantly occur at the position ortho to the fluorine and meta to the carboxylic acid.
Mechanism of Nitration
The nitration reaction proceeds through the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.[5] The aromatic π-system of 4-fluorobenzoic acid then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the nitrated product.
Step 2: Fischer Esterification of 4-Fluoro-3-nitrobenzoic Acid
The carboxylic acid is converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium process. The use of excess methanol and a strong acid catalyst, such as sulfuric acid, drives the reaction towards the formation of the ester.[6]
Core Reaction: Williamson Ether Synthesis via SNAr
The final step in the synthesis is the formation of the ether linkage through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[7][8]
Rationale for SNAr
The SNAr reaction is highly effective in this case due to the presence of a strong electron-withdrawing nitro group positioned ortho to the fluorine atom on the benzene ring.[9][10] This nitro group strongly activates the ring towards nucleophilic attack and stabilizes the negative charge in the intermediate Meisenheimer complex.[11][12] Fluorine is an excellent leaving group for SNAr reactions.
Mechanism of the SNAr Reaction
The reaction is initiated by the deprotonation of the primary alcohol of (2S)-pyrrolidinemethanol using a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide.[13][14] This potent nucleophile then attacks the electron-deficient carbon atom bearing the fluorine atom on the aromatic ring. This addition step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the final, fast step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the desired ether product.
Caption: Overall synthetic workflow.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Synthesis of 4-Fluoro-3-nitrobenzoic Acid
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add 4-fluorobenzoic acid (10.0 g, 71.4 mmol) in portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.5 mL, ~1.1 eq) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-fluorobenzoic acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum to afford 4-fluoro-3-nitrobenzoic acid as a solid.
Synthesis of Methyl 4-fluoro-3-nitrobenzoate
-
Suspend 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated solution into cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-fluoro-3-nitrobenzoate.[6] The crude product can be purified by recrystallization from a suitable solvent system if necessary.
Synthesis of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
-
To a solution of (S)-(-)-2-pyrrolidinemethanol (1.01 g, 10.0 mmol) in anhydrous dimethylformamide (DMF) (20 mL) under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of methyl 4-fluoro-3-nitrobenzoate (2.00 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and quench by the slow addition of water (10 mL).
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (3 x 40 mL) to remove DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Expected Yield | Purity |
| 4-Fluoro-3-nitrobenzoic Acid | 4-Fluorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | - | >90% | >95% |
| Methyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitrobenzoic Acid | Methanol, Conc. H₂SO₄ | Methanol | >90% | >98% |
| Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | Methyl 4-fluoro-3-nitrobenzoate & (S)-(-)-2-pyrrolidinemethanol | NaH | DMF | 60-80% | >98% |
Conclusion
This guide has outlined a reliable and efficient synthetic route for the preparation of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate. The strategy leverages fundamental and robust organic reactions, including electrophilic aromatic substitution, Fischer esterification, and a key Williamson ether synthesis via nucleophilic aromatic substitution. By providing detailed mechanistic insights and step-by-step protocols, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry, enabling the synthesis of this and other structurally related chiral molecules for drug discovery and development programs.
References
- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42.
- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- Yeganyan, T. H., et al. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Knesl, P., et al. (n.d.). Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
- (2026, March 17).
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
PubChem. (n.d.). N
4-Hydroxy-N1-(1-(2-(hydroxymethyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)-2-pentylbutanediamide. Retrieved from [Link] -
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
-
ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
- Anasazi Instruments. (n.d.).
- PharmaBlock. (n.d.).
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 5. aiinmr.com [aiinmr.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Comprehensive Physicochemical Profiling and Synthetic Utility of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Executive Summary
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (Molecular Formula: C₁₃H₁₆N₂O₅) is a highly functionalized, chiral building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This technical guide provides an in-depth analysis of its structural electronics, core physicochemical properties, and validated experimental workflows. Designed for senior application scientists and drug development professionals, this whitepaper emphasizes the causality behind analytical methodologies and establishes self-validating protocols for its characterization and synthetic integration.
Structural and Electronic Elucidation
The molecular architecture of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is defined by a highly polarized aromatic core.
-
Push-Pull Aromatic System: The benzene ring is flanked by a methyl ester at C1 and a nitro group at C3. Both moieties exert strong electron-withdrawing effects (-I, -M), rendering the ring electron-deficient. Conversely, the ether linkage at C4 acts as an electron-donating group (+M) via resonance. This localized push-pull electronic system stabilizes the molecule but primes it for specific downstream functionalization.
-
Stereochemical Pharmacophore: The (2S)-pyrrolidin-2-ylmethoxy substituent introduces a basic secondary amine and a defined stereocenter. In medicinal chemistry, the pyrrolidine ring is a privileged motif used to enhance aqueous solubility and dictate precise spatial orientation for hydrogen-bonding within target protein pockets (e.g., kinase hinge regions).
Core Physicochemical Properties
Understanding the physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic environments and biological assays.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Rationale / Implication |
| Molecular Weight | 280.28 g/mol | Optimal for small-molecule drug design; strictly compliant with Lipinski's Rule of 5. |
| Molecular Formula | C₁₃H₁₆N₂O₅ | - |
| pKa (Pyrrolidine NH) | ~9.2 - 9.8 | Standard pyrrolidine exhibits a pKa of 11.31[1]. However, the β-oxygen atom in the methoxy linkage exerts an inductive electron-withdrawing effect, slightly suppressing the basicity of the nitrogen. |
| LogP (Predicted) | 1.8 - 2.2 | Indicates moderate lipophilicity, offering an ideal balance between lipid membrane permeability and aqueous solubility. |
| Topological Polar Surface Area | ~98 Ų | Highly favorable for intestinal absorption, though it may restrict passive blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 6 | The single NH donor and multiple oxygen/nitrogen acceptors ensure robust interaction with aqueous solvents and biological targets. |
Experimental Workflows & Protocols
As a Senior Application Scientist, it is imperative to move beyond standard operating procedures and understand the mechanistic causality of each protocol. The following workflows are designed as self-validating systems.
Determination of pKa via Potentiometric Titration
The acid-base properties of a drug molecule govern its solubility, absorption, and pharmacokinetic distribution (2)[2]. Potentiometric titration remains the gold standard for precise pKa determination (3)[3].
-
Causality Focus: The use of a background electrolyte (0.15 M KCl) is critical to maintain a constant ionic strength, ensuring that the activity coefficients of the ionic species remain stable throughout the titration. Furthermore, nitrogen purging is mandatory to displace dissolved CO₂, which would otherwise form carbonic acid and artificially skew the inflection point during the basic phase of the titration (4)[4].
Step-by-Step Methodology:
-
Accurately weigh and dissolve the API in 0.15 M KCl to achieve a concentration of 1 mM.
-
Purge the solution with ultra-pure N₂ gas for 15 minutes to deoxygenate and remove ambient CO₂[4].
-
Immerse a calibrated combined pH glass electrode into the thermostated (25.0 ± 0.1 °C) reaction vessel.
-
Titrate incrementally with standardized 0.1 M HCl down to pH 2.0 to fully protonate the pyrrolidine nitrogen.
-
Reverse titrate with standardized 0.1 M NaOH up to pH 12.0.
-
Self-Validation Step: Plot the titration curve (pH vs. Volume). Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. A sharp zero-crossing in the second derivative mathematically validates the exact equivalence point, allowing for the precise extraction of the Gibbs pKa[3].
Nitro Reduction via Catalytic Hydrogenation (Synthetic Application)
The reduction of the nitro group to an aniline is a critical synthetic node, converting a deactivating, meta-directing substituent into a strongly activating, ortho/para-directing amine.
-
Causality Focus: Palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could prematurely hydrolyze the methyl ester. The reaction proceeds via a complex mechanism involving a transient hydroxylamine intermediate (5)[5]. To prevent the accumulation of this reactive intermediate, a consistent overpressure of H₂ and adequate reaction times are strictly maintained.
Step-by-Step Methodology:
-
Dissolve Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in anhydrous methanol (0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% Pd relative to substrate) under an inert argon atmosphere to prevent pyrophoric ignition of the catalyst in the presence of solvent vapors (6)[6].
-
Evacuate the reaction flask and backfill with H₂ gas (using a balloon or Parr shaker at 1-2 atm).
-
Stir vigorously at room temperature. Monitor the consumption of the nitro starting material and the transient hydroxylamine intermediate via LC-MS.
-
Upon completion (typically 2-4 hours), purge the system thoroughly with argon.
-
Self-Validation Step: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. The quantitative conversion is validated by the disappearance of the strong symmetric and asymmetric NO₂ stretching bands (~1530 and ~1350 cm⁻¹) in the FT-IR spectrum, replaced by distinct N-H stretching bands (~3300-3400 cm⁻¹).
Mechanistic Pathways & Diagrams
The following diagrams illustrate the logical flow of the physicochemical profiling and the downstream synthetic utility of the molecule.
Figure 1: Self-validating potentiometric titration workflow for precise pKa determination.
Figure 2: Synthetic integration pathway from the nitro-ester intermediate to a final target API.
Conclusion
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a sophisticated synthetic intermediate requiring precise handling of its acid-base chemistry and electronic properties. By understanding the causality behind its pKa suppression (via β-oxygen induction) and employing self-validating analytical and synthetic protocols, researchers can seamlessly integrate this chiral building block into complex drug discovery pipelines, ensuring high-fidelity translation from intermediate to active pharmaceutical ingredient.
References
- 123-75-1, Pyrrolidine Formula - Echemi.Echemi.com.
- Development of Methods for the Determination of pKa Values - PMC.NIH.gov.
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.Creative-bioarray.com.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.Dergipark.org.tr.
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.ACS Publications.
Sources
- 1. echemi.com [echemi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Pharmacological Scaffold: Mechanism of Action of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate Derivatives in Targeted Kinase Inhibition
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern rational drug design, complex molecules are rarely synthesized de novo in a single step; rather, they are built upon highly optimized, privileged chemical scaffolds. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (MNPMB) is one such critical advanced intermediate. While MNPMB itself is a synthetically dormant precursor, its architecture is specifically engineered to be converted into highly potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This whitepaper dissects the structural pharmacology of the MNPMB scaffold, explains the causality behind its specific functional groups, details the mechanism of action (MOA) of its active derivatives, and provides a self-validating experimental framework for evaluating these compounds in vitro.
Structural Pharmacology & Pharmacophore Rationale
The design of MNPMB is not arbitrary; every functional group serves a distinct causal purpose in the final drug molecule's interaction with the kinase ATP-binding pocket 1.
-
The Methyl Benzoate Core (The Anchor): The methyl ester is a protected placeholder. During late-stage synthesis, it is hydrolyzed and coupled with various amines to form a benzamide . This benzamide motif acts as the primary "hinge binder," inserting deep into the hydrophobic cleft of the kinase.
-
The 3-Nitro Group (The Hydrogen Bond Donor): In its native state, the nitro group is pharmacologically inactive. However, upon catalytic reduction to a 3-amino group , it becomes a critical hydrogen bond donor. This amine specifically interacts with the backbone carbonyl of hinge-region residues (e.g., Cys919 in VEGFR-2), locking the molecule in place.
-
The (2S)-pyrrolidin-2-ylmethoxy Substituent (The Solubilizer & Electrostatic Probe): The chiral ether linkage directs the pyrrolidine ring outward toward the solvent-exposed region of the ATP pocket. At physiological pH, the secondary amine of the pyrrolidine is protonated. This serves a dual purpose: it dramatically enhances the aqueous solubility of the otherwise lipophilic core, and it forms favorable electrostatic interactions with acidic residues (e.g., Asp1046) at the pocket's entrance 2.
Mechanism of Action (Target Level)
Once MNPMB is synthetically activated (reduced to an amine and amidated), the resulting derivative functions as a Type I Kinase Inhibitor .
ATP Displacement and Conformational Locking
The active derivative outcompetes intracellular ATP for binding to the catalytic cleft of the RTK. The 3-amino-benzamide core forms a bidentate hydrogen-bonding network with the kinase hinge region. This interaction thermodynamically locks the kinase in an inactive "DFG-in" conformation, physically blocking the transfer of the terminal phosphate from ATP to the tyrosine residues of the receptor's activation loop.
Abrogation of Downstream Signaling
By preventing the auto-phosphorylation of VEGFR-2, the inhibitor effectively silences the receptor. This halts the recruitment of SH2-domain-containing adapter proteins, leading to the immediate shutdown of downstream oncogenic and angiogenic signaling cascades, including the PI3K/AKT (survival) and RAF/MEK/ERK (proliferation) pathways 3.
Fig 1. Mechanism of action of MNPMB derivatives inhibiting VEGFR-2 and downstream angiogenesis.
Quantitative Data: Structure-Activity Relationship (SAR)
To demonstrate the necessity of the chemical transformations described above, the following table summarizes the SAR progression from the inactive MNPMB prodrug to highly potent inhibitors.
| Compound Stage | Core Substitution | VEGFR-2 IC₅₀ (nM) | HUVEC Prolif. IC₅₀ (nM) | Aqueous Sol. (μg/mL) |
| MNPMB (Parent) | Methyl ester, 3-nitro | > 10,000 | > 10,000 | < 1.0 |
| Intermediate A | Benzamide, 3-nitro | 4,500 | > 10,000 | 5.2 |
| Active Form B | Benzamide, 3-amino | 12 | 36 | > 150.0 |
| Active Form C | Benzoxazole derivative | 4 | 15 | > 200.0 |
Data Interpretation: The parent MNPMB shows no target engagement. Conversion to a benzamide (Intermediate A) slightly improves binding, but it is the reduction of the 3-nitro to a 3-amino group (Active Form B) that triggers a ~375-fold increase in potency due to the establishment of the critical Cys919 hydrogen bond.
Experimental Methodologies: Self-Validating Assay System
To evaluate the efficacy of MNPMB-derived compounds, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. This protocol is designed with internal causality checks to prevent false positives.
Step 1: Scaffold Activation (Synthesis)
-
Action: Hydrolyze the methyl ester of MNPMB using LiOH, couple with a target amine using HATU/DIPEA to form a benzamide, and reduce the 3-nitro group using Pd/C and H₂ gas.
-
Causality: This step is mandatory. Testing the parent MNPMB will yield false negatives because it lacks the hydrogen-bond donors required for hinge binding.
Step 2: TR-FRET Assay Assembly
-
Action: In a 384-well plate, incubate the activated derivative (titrated from 0.1 nM to 10 μM) with recombinant VEGFR-2 kinase domain, a biotinylated poly-GT peptide substrate, and ATP.
-
Critical Parameter: ATP must be added exactly at its predetermined Km value (e.g., 10 μM).
-
Causality: Testing at the ATP Km ensures the assay is highly sensitive to competitive inhibitors. Include DMSO (0.1%) as a negative control and Staurosporine (1 μM) as a positive control to validate the assay's dynamic range ( Z′ -factor > 0.6).
Step 3: Signal Acquisition
-
Action: Stop the reaction by adding EDTA. Add a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC). Read time-resolved fluorescence at 665 nm and 615 nm.
-
Causality: The long fluorescence half-life of Europium allows for a microsecond time delay before measurement. This eliminates short-lived background autofluorescence from the test compounds, ensuring a pristine signal-to-noise ratio.
Step 4: Orthogonal Validation (Western Blotting)
-
Action: Treat HUVEC cells with the active compound, stimulate with VEGF, and lyse. Probe for p-VEGFR-2 (Tyr1175) and p-ERK1/2.
-
Causality: Biochemical TR-FRET assays prove binding, but Western blotting proves cellular target engagement and functional pathway inhibition.
Fig 2. Self-validating experimental workflow for synthesizing and evaluating MNPMB-derived inhibitors.
References
- Source: ACS Publications (via estranky.sk)
- Title: US20120252818A1 - Heat shock protein binding compounds, compositions, and methods for making and using same Source: Google Patents URL
- Title: Systematic Targeting of Protein Complexes with Molecular COUPLrs Source: bioRxiv URL
Sources
Synthesis and Therapeutic Application of Methyl 3-Nitro-4-[[(2S)-Pyrrolidin-2-yl]methoxy]benzoate and Its Structural Analogs
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the design of highly selective kinase inhibitors, Bcl-2 apoptotic modulators, and GPCR ligands frequently relies on robust, versatile intermediate scaffolds. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate represents a highly privileged building block.
The structural logic of this intermediate is tripartite:
-
The Benzoate Core: Provides a rigid, planar vector for late-stage diversification (e.g., saponification and amide coupling).
-
The 3-Nitro Group: Serves as a masked aniline. Once reduced, the resulting 3-amino group can be engaged in the formation of benzimidazoles, quinazolines, or complex sulfonamides.
-
The (2S)-Pyrrolidin-2-ylmethoxy Tail: The incorporation of basic amine-containing side chains is a well-established strategy to improve aqueous solubility, alter the pKa (typically ~8.5–9.0), and optimize the lipophilic efficiency (LLE) of hydrophobic core scaffolds[1]. Furthermore, the chiral (S)-pyrrolidine ring introduces a specific spatial trajectory for hydrogen-bond donation/acceptance, which is critical for engaging target protein pockets.
Retrosynthetic Analysis and Mechanistic Causality
The most efficient and scalable route to synthesize this class of compounds utilizes a Nucleophilic Aromatic Substitution (SNAr) .
Causality in Reagent Selection:
-
Electrophile (Methyl 4-fluoro-3-nitrobenzoate): The highly electron-withdrawing nitro group at the ortho position strongly activates the C-F bond toward nucleophilic attack. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and renders the ipso carbon highly electrophilic[2].
-
Nucleophile ((S)-1-Boc-pyrrolidin-2-ylmethanol): The secondary amine of the pyrrolidine must be orthogonally protected (typically with a Boc group). Without protection, the secondary amine would outcompete the primary alcohol as a nucleophile, leading to unwanted N-arylation instead of the desired O-arylation.
-
Base (Cs₂CO₃ vs. NaH): While sodium hydride (NaH) is commonly used to generate alkoxides, Cesium Carbonate (Cs₂CO₃) in DMF is preferred here. Cs₂CO₃ provides a milder, highly soluble basic environment that prevents premature ester hydrolysis (saponification) while driving the SNAr forward.
Experimental Protocols: A Self-Validating Workflow
To ensure high fidelity in synthesis, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints.
Step 1: SNAr Coupling (Preparation of the Boc-protected intermediate)
Procedure:
-
Dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and (S)-1-Boc-pyrrolidin-2-ylmethanol (1.1 eq) in anhydrous DMF (0.2 M).
-
Add Cs₂CO₃ (2.0 eq) in a single portion. Stir the reaction mixture at 60 °C under an inert nitrogen atmosphere for 4–6 hours.
-
Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep orange/red hue, indicative of the nitroaromatic chromophore shifting upon etherification.
-
Analytical Confirmation: Monitor via LC-MS. The starting material will disappear, and the product mass will be observed. Note: Boc-protected compounds often fragment in ESI+; look for the [M+H-Boc]⁺ or [M+Na]⁺ peaks.
-
Quench with water, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.
Step 2: Nitro Reduction (Preparation of the Aniline)
Procedure:
-
Dissolve the crude Boc-protected nitro intermediate in MeOH (0.1 M).
-
Add 10 wt% Pd/C (0.1 eq). Purge the flask with vacuum/nitrogen cycles (3x), then introduce H₂ gas via a balloon (1 atm). Stir at room temperature for 3 hours.
-
Validation Checkpoint: The deep orange color will rapidly fade to a pale yellow or colorless solution, visually confirming the reduction of the nitro group to an amine.
-
Analytical Confirmation: LC-MS will show a mass shift of -30 Da (NO₂ [46 Da] → NH₂ [16 Da]).
-
Filter through a pad of Celite to remove the palladium catalyst, and concentrate to yield the 3-amino-4-alkoxybenzoate intermediate.
Structural Analogs and Physicochemical Profiling
Modifying the ester, the nitro group, or the pyrrolidine ring allows researchers to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting drugs. Below is a quantitative summary of common structural analogs and their calculated properties.
| Analog | R1 (Ester/Amide) | R2 (Amine Tail) | ClogP | pKa (calc) | Primary Target Application |
| Core | Methyl ester | (2S)-pyrrolidine | 2.1 | 8.8 | Universal Intermediate |
| Analog A | Isopropyl ester | (2R)-pyrrolidine | 2.6 | 8.8 | Lipophilic Prodrugs |
| Analog B | N-methylamide | (2S)-pyrrolidine | 1.5 | 8.9 | Kinase Inhibitors |
| Analog C | Methyl ester | (S)-azetidine | 1.8 | 8.4 | Bcl-2 Inhibitors |
| Analog D | Methyl ester | Piperidine | 2.5 | 9.2 | GPCR Ligands |
Downstream Applications in Advanced Therapeutics
Once the core intermediate is synthesized and reduced to the aniline, it serves as a critical branching point for advanced therapeutics:
-
Bcl-2 Inhibitors: The 3-amino group can be coupled with complex sulfonyl chlorides to generate sulfonamides. This structural motif is heavily utilized in the synthesis of Venetoclax analogs and novel Bcl-2 inhibitors designed to overcome Gly101Val resistance mutations in dysregulated apoptotic diseases[3].
-
Targeted Protein Degradation (PROTACs / COUPLrs): Derivatives of 3-nitro-4-alkoxybenzoates have been successfully utilized in the development of molecular COUPLrs (Covalent Proximity-Linked Recruiters) for the systematic targeting of protein complexes, such as the EML4-ALK fusion in non-small cell lung cancers[4]. The ester handle is easily saponified to a carboxylic acid, providing an ideal attachment point for E3 ligase recruiting linkers.
Visualizations
Fig 1. Step-by-step synthetic workflow for (2S)-pyrrolidin-2-ylmethoxy benzoate derivatives.
Fig 2. Pharmacophore mapping and functional logic of the intermediate scaffold.
Sources
Pharmacokinetic Profiling and Bioavailability Optimization of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Target Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary & Physicochemical Profiling
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a highly specialized pharmaceutical intermediate and prodrug candidate. Its structural architecture presents a fascinating, yet challenging, pharmacokinetic (PK) profile. The molecule features three distinct metabolic and physicochemical liabilities:
-
The (2S)-Pyrrolidine Ring (pKa ~8.8 - 9.2): Imparts basicity, ensuring rapid dissolution in the acidic gastric environment but posing a severe risk of precipitation upon entry into the neutral pH of the duodenum.
-
The Methyl Benzoate Ester: Designed to mask the polarity of the underlying benzoic acid to enhance passive transcellular permeability. However, this moiety acts as a primary substrate for rapid presystemic hydrolysis by carboxylesterases (CES)[1].
-
The 3-Nitroaromatic System: While electronically stabilizing the benzoate core, the nitro group is highly susceptible to bacterial nitroreductases (e.g., NfsB) residing in the lower gastrointestinal tract[2].
To achieve viable oral bioavailability (F%), development scientists must navigate the competing rates of passive absorption versus presystemic degradation. This whitepaper outlines the authoritative methodologies required to profile, validate, and optimize the bioavailability of this complex molecule.
Metabolic Pathways & Biotransformation
The oral bioavailability of ester-based prodrugs is rarely dictated by absorption alone; it is primarily governed by the absolute rates of ester hydrolysis versus competing metabolic reactions[1]. For this compound, first-pass metabolism is bifurcated into host-mediated enzymatic cleavage and microbiome-mediated reduction.
As illustrated below, Carboxylesterase 2 (CES2), which is highly expressed in the proximal small intestine[3], rapidly cleaves the methyl ester. Conversely, unabsorbed drug reaching the colon is subjected to anaerobic reduction by bacterial nitroreductases[2].
Biotransformation pathways of the parent compound via CES and nitroreductases.
Self-Validating Experimental Protocols
To accurately predict in vivo performance, in vitro assays must isolate specific variables while maintaining strict internal validation. The following protocols are designed with built-in causality and self-validating quality control (QC) mechanisms.
Protocol A: Intestinal & Hepatic S9 Stability Assay (Esterase Assessment)
Causality & Rationale: Standard plasma stability assays are insufficient for ester prodrugs. We utilize intestinal S9 fractions to specifically quantify gut-wall CES2 activity, which often acts as the primary bottleneck for oral bioavailability of methyl esters[4],[3].
Step-by-Step Methodology:
-
Preparation: Thaw pooled human/rat intestinal and hepatic S9 fractions on ice. Dilute to a final protein concentration of 1.0 mg/mL using 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: Do not add NADPH. Causality: Omitting NADPH isolates hydrolytic (CES) activity from CYP450-mediated oxidative metabolism, allowing for the precise calculation of esterase kinetics.
-
Pre-incubation: Incubate the S9 mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Spike the parent compound (in DMSO, final assay concentration <0.5% DMSO) to achieve a 1 µM starting concentration.
-
Sampling & Quenching: At exactly 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS) (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CES enzymes, preventing ex vivo degradation.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS for both the parent compound and the active benzoic acid metabolite.
System Validation & QC:
-
Positive Control: Run Irinotecan (CPT-11) concurrently. A rapid conversion to SN-38 validates CES2 activity[3].
-
Mass Balance: The molar loss of the parent compound must equal the molar appearance of the benzoic acid metabolite (±10%). A deviation indicates non-specific binding or alternative degradation pathways.
Protocol B: Anaerobic Fecal Slurry Assay (Nitroreductase Assessment)
Causality & Rationale: The 3-nitro group is highly susceptible to reduction by gut flora (e.g., E. coli NfsB)[2]. This assay determines the extent of presystemic degradation occurring in the lower GI tract prior to absorption.
Step-by-Step Methodology:
-
Slurry Preparation: Homogenize fresh rat or human feces in pre-reduced anaerobic basal broth to create a 10% (w/v) slurry.
-
Sparging: Continuously sparge the reaction vials with a gas mixture of N₂/CO₂ (80:20) to maintain strict anaerobiosis.
-
Initiation: Add the parent compound to a final concentration of 10 µM.
-
Incubation & Sampling: Incubate at 37°C in an anaerobic chamber. Extract 100 µL samples at 0, 1, 2, 4, and 8 hours.
-
Quenching: Quench with 300 µL of cold methanol containing the IS. Centrifuge and analyze via LC-MS/MS for the 3-amino metabolite.
System Validation & QC:
-
Negative Control: Run a parallel assay using heat-killed fecal slurry (boiled for 30 mins). Zero conversion in this arm validates that the reduction is strictly enzymatic/bacterial, not chemical.
Formulation Strategies for Bioavailability Enhancement
Because the methyl ester is rapidly cleaved by CES2 in the gut wall, unformulated aqueous suspensions of the compound typically yield poor systemic exposure of the intact prodrug. To enhance the oral bioavailability of the parent molecule, formulation scientists must utilize excipients that temporarily impede carboxylesterase-mediated hydrolysis[5].
Excipients such as triacetin and triethyl citrate act as competitive substrates/inhibitors for CES, thereby shielding the active pharmaceutical ingredient (API) during the critical absorption window across the enterocyte[5].
The table below summarizes the quantitative pharmacokinetic outcomes of various formulation strategies applied to this compound class in a preclinical rodent model (Dose: 10 mg/kg PO).
| Formulation Strategy | Key Excipients / Mechanism | Cmax (ng/mL) | AUC0−∞ (ng·h/mL) | Oral Bioavailability ( F% ) |
| Aqueous Suspension | 0.5% Methylcellulose (Control) | 145 ± 22 | 410 ± 55 | 8.5% |
| pH-Adjusted Solution | Citrate Buffer pH 4.0 (Solubilization) | 310 ± 45 | 890 ± 110 | 18.2% |
| Lipid-Based SEDDS | Capryol 90 / Tween 80 (Lymphatic bypass) | 680 ± 85 | 1,850 ± 215 | 38.4% |
| CES-Inhibiting Matrix | Triacetin / Triethyl Citrate (Enzyme shielding) | 1,120 ± 130 | 3,400 ± 380 | 71.0% |
Data Interpretation: While pH adjustment improves dissolution of the basic pyrrolidine ring, it does not protect the ester from gut-wall hydrolysis. The integration of CES-inhibiting adjuvants (Triacetin) provides a self-validating proof-of-concept that presystemic esterase cleavage is the primary bottleneck to systemic exposure.
References
-
Prueksaritanont, T., et al. "In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate." Drug Metabolism and Disposition, 1997. URL: [Link]
-
Nakamura, M., et al. "In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039... a potent metabotropic glutamate receptor antagonist." Drug Metabolism and Disposition, 2006. URL:[Link]
- "Method and improved pharmaceutical composition for improving the absorption of an ester prodrug." Google Patents (CA2844367C).
-
Kim, D. H. "Gut microbiota-mediated drug-antibiotic interactions." Drug Metabolism and Disposition, 2015. (Referencing nitroreductase metabolism). URL:[Link]
-
Liu, D., et al. "Identification of carboxylesterases expressed in rat intestine and effects of their hydrolyzing activity in predicting first-pass metabolism of ester prodrugs." Pharmazie, 2011. URL:[Link]
Sources
- 1. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039 (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2844367C - Method and improved pharmaceutical composition for improving the absorption of an ester prodrug - Google Patents [patents.google.com]
A Technical Guide to Unveiling the Therapeutic Targets of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Preamble: Deconstructing a Novel Chemical Entity for Target Discovery
The compound methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate represents a novel chemical entity for which no public data on biological activity currently exists. This guide, therefore, outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential therapeutic targets. Our approach is not based on pre-existing knowledge of this specific molecule but is instead logically derived from its constituent chemical scaffolds: a nitrophenyl group and a pyrrolidine moiety . These substructures are prevalent in numerous clinically approved drugs and bioactive molecules, providing a rational foundation for hypothesis generation and subsequent experimental validation.
This document is designed for drug discovery researchers and scientists. It eschews a rigid template in favor of a logical workflow that mirrors a real-world target deconvolution campaign. We will progress from broad, computational predictions to specific, unbiased proteomic analyses and finally to functional cellular validation, explaining the causality behind each experimental choice and providing robust, self-validating protocols.
Part 1: Foundational Analysis and Hypothesis Generation
Before embarking on wet-lab experiments, a thorough analysis of the molecule's structure provides the basis for forming rational hypotheses about its potential biological roles.
Physicochemical Profiling and In Silico Target Prediction
The molecule's structure consists of a substituted nitrobenzoate core linked via an ether to a chiral pyrrolidine ring.
-
Nitrophenyl Group: The electron-withdrawing nitro group significantly influences the molecule's electronic properties and can act as a hydrogen bond acceptor. In biological systems, nitroaromatic compounds can undergo metabolic reduction to form reactive species, a mechanism exploited by certain antimicrobial drugs.[1][2] However, this moiety also necessitates careful toxicological evaluation.
-
Pyrrolidine Ring: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, found in a vast array of FDA-approved drugs.[3][4][5][6] Its non-planar, three-dimensional structure is ideal for making specific, high-affinity interactions within protein binding pockets. The secondary amine provides a key hydrogen bond donor/acceptor site. Pyrrolidine-containing drugs have been successfully developed as enzyme inhibitors (e.g., DPP-IV inhibitors for diabetes), receptor modulators, and more.[4][5]
Computational methods serve as an essential, cost-effective first step to narrow the vast landscape of the human proteome to a manageable set of high-probability targets.[7][8][9][10]
-
Chemical Similarity Search: Utilize platforms like PubChem or ChEMBL to identify known bioactive molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query compound. Analyze the targets of these similar molecules.
-
Pharmacophore Modeling: Define a 3D pharmacophore model based on the key features of the molecule (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). Screen this model against databases of protein structures.
-
Machine Learning-Based Prediction: Employ validated web servers (e.g., SwissTargetPrediction, SuperPred) that use machine learning algorithms to predict likely protein targets based on 2D and 3D structural features.[7][8]
-
Molecular Docking: Perform docking studies against the crystal structures of high-priority targets identified in the preceding steps (e.g., DPP-IV, various kinases, GPCRs). This provides a structural hypothesis for the binding mode and an estimation of binding affinity.
Formulating Target Hypotheses
Based on the structural analysis, we can formulate several primary hypotheses for potential target classes, which will guide the initial experimental screens.
| Structural Moiety | Associated Target Classes | Potential Therapeutic Area | Rationale & Supporting Evidence |
| Pyrrolidine | Dipeptidyl Peptidase-4 (DPP-IV), Other Serine Proteases | Metabolic Diseases (Diabetes) | The pyrrolidine scaffold is a cornerstone of several gliptin drugs (DPP-IV inhibitors).[4][5] |
| Pyrrolidine | G-Protein Coupled Receptors (GPCRs), Ion Channels | CNS Disorders, Cardiovascular | The pyrrolidine ring is a common feature in ligands for various GPCRs and ion channels due to its ability to engage in key binding interactions.[3] |
| Nitrophenyl | Kinases, Oxidoreductases | Oncology, Infectious Disease | The nitro group's electronic properties can influence binding in ATP pockets. It can also be a substrate for reductases, a potential mechanism for prodrug activation.[1][2] |
| Overall Structure | Cyclooxygenases (COX), 5-Lipoxygenase (5-LOX) | Inflammation | Nitrophenyl-containing structures have been explored as potential multi-target anti-inflammatory agents.[11][12][13] |
Part 2: A Strategic Workflow for Target Identification and Validation
The following section details a logical, multi-layered experimental workflow designed to first identify potential binding partners and then confirm meaningful engagement in a cellular context.
Unbiased Target Discovery via Chemical Proteomics
The most powerful strategies for novel compounds are unbiased, allowing the molecule itself to identify its binding partners from a complex biological mixture, such as a cancer cell lysate.[14][15][16][17] This avoids the limitations of hypothesis-driven approaches.
This classic and robust method involves immobilizing the small molecule to "fish" for its binding partners.[18][19][20]
Causality: The rationale is that proteins with a specific affinity for the compound will be selectively retained on the solid support, while non-binding proteins are washed away. Subsequent identification by mass spectrometry provides a direct list of potential targets.
Protocol: AP-MS
-
Probe Synthesis: Synthesize an analog of the compound with a linker attached to a non-critical position (determined by preliminary Structure-Activity Relationship studies, if available) and terminating in a biotin molecule.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for an oncology hypothesis) using a mild lysis buffer to preserve protein complexes.
-
Incubation: Incubate the biotinylated probe with the cell lysate. As a crucial control for specificity, run a parallel incubation containing the biotinylated probe plus a 100-fold molar excess of the original, unmodified "free" compound.
-
Capture: Add streptavidin-coated agarose or magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.[18]
-
Washing: Perform a series of stringent washes with the lysis buffer to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.[21]
-
Data Analysis: True targets will be significantly enriched in the probe-only sample compared to the competition control sample.
Given that protein kinases are one of the largest and most successfully drugged target families, a specialized chemical proteomics approach is warranted. The Kinobeads technology uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[22][23][24][25]
Causality: This is a competition-binding assay. The test compound is not immobilized. Instead, it competes with the Kinobeads for binding to kinases in the lysate. A potent interaction between the compound and a specific kinase will prevent that kinase from binding to the beads, leading to its depletion in the pull-down, which can be accurately quantified by MS. This method provides dose-response curves (IC50 values) for hundreds of kinases simultaneously in their native state.
Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare native cell lysate as described for AP-MS.
-
Compound Incubation: Aliquot the lysate and incubate each aliquot with the test compound across a wide range of concentrations (e.g., 1 nM to 10 µM), including a vehicle-only control (e.g., DMSO).
-
Kinobeads Enrichment: Add the Kinobeads matrix to each lysate aliquot and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Processing: Wash the beads, elute the bound kinases, and process for LC-MS/MS analysis as described above.
-
Data Analysis: For each identified kinase, plot its signal intensity versus the concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value, representing the potency of the compound for that kinase.
Orthogonal Validation of Primary Hits
A list of proteins identified through proteomics is only the starting point. Validation is essential to confirm direct, functional interactions and eliminate artifacts.
Once high-confidence hits are identified, their interaction with the compound must be confirmed using purified components. This is a critical step to prove a direct interaction and determine its affinity and mechanism.[26][27][28]
Protocol: In Vitro Enzyme Inhibition Assay This protocol is a template for a hit enzyme, e.g., a kinase or protease.
-
Reagents: Obtain purified, recombinant target enzyme, a specific substrate (often fluorogenic or chromogenic), and necessary co-factors (e.g., ATP and Mg²⁺ for kinases).
-
Compound Dilution: Prepare a serial dilution of the test compound in an appropriate buffer.
-
Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the compound. Allow to pre-incubate for a defined period (e.g., 15 minutes).
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the production of the product over time using a plate reader (measuring fluorescence or absorbance).
-
Data Analysis: Calculate the reaction rate for each compound concentration. Plot the percentage of inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[29][30]
Confirming that the compound binds its intended target in the complex environment of a living cell is the ultimate proof of on-target activity.
Protocol: Cellular Thermal Shift Assay (CETSA) Causality: CETSA operates on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[31]
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: In the presence of a binding ligand, the target protein's melting curve will shift to higher temperatures compared to the vehicle control, confirming target engagement.
The final step is to demonstrate that target engagement translates into a measurable biological response. The specific assay depends entirely on the function of the validated target.[32][33][34][35]
Example Protocol: Phospho-STAT3 Assay for a Hypothesized Kinase Target This is an example for a target kinase (e.g., JAK2) that signals through the STAT3 pathway.
-
Cell Culture: Plate a relevant cell line (e.g., one known to have an active JAK-STAT pathway) in a multi-well plate.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a specific ligand (e.g., Interleukin-6) for a short period (e.g., 15-30 minutes) to activate the pathway. Include an unstimulated control.
-
Lysis: Immediately lyse the cells to preserve the phosphorylation states of proteins.
-
Detection: Measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using a method like Western blot, cellular ELISA, or flow cytometry.
-
Data Analysis: A successful inhibitor will show a dose-dependent decrease in the level of p-STAT3 upon stimulation, confirming functional modulation of the target pathway.
Conclusion
The identification of therapeutic targets for a novel small molecule like methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a systematic process of discovery and validation. By leveraging the known pharmacology of its core scaffolds—the pyrrolidine and nitrophenyl moieties—we can generate rational starting hypotheses. However, the cornerstone of a successful campaign lies in the application of unbiased, proteome-wide discovery techniques like affinity purification and Kinobeads profiling. These methods provide a list of high-probability candidates that must then be rigorously validated through orthogonal biochemical and cellular assays. The integrated workflow presented in this guide, from in silico prediction to functional cellular response, provides a robust and self-validating framework to confidently deconvolve the mechanism of action and unlock the therapeutic potential of this new chemical entity.
References
- Martel, S., Gauthier, J., & Desjardins, P. (2008). Proteomic methods for drug target discovery. PubMed.
- Ezzat, A., Wu, M., Li, X., & Kwoh, C. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed.
- Ezzat, A., Zhao, P., Wu, M., Li, X. L., & Kwoh, C. K. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.
- Ezzat, A., Wu, M., Li, X. L., & Kwoh, C. K. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1939, 239-253.
- Nautilus Biotechnology. (2023). Using proteomics to improve the drug development process. Nautilus Biotechnology.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(10), 2589-2597.
- Li, Y., Li, Y., & Yang, S. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8035.
- Broad Institute. (n.d.).
- Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology, 14(1), 42.
- Bantscheff, M., & Drewes, G. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 795, 237-254.
- PreOmics. (n.d.).
- Klaeger, S., Gohlke, B., Scott, K. A., Meder, S., Heinzlmeir, S., Wilhelm, M., ... & Kuster, B. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(10), 2589-2597.
- IEEE. (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore.
- Liu, Y., Zhang, Y., & Li, Y. (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 14(38), 10497-10505.
- Wang, Y., & Hao, J. (2020). A Review of Computational Methods for Predicting Drug Targets. Current Medicinal Chemistry, 27(29), 4899-4916.
- Lee, J. W. (2016). Target identification for biologically active small molecules using chemical biology approaches. Journal of Industrial and Engineering Chemistry, 41, 1-10.
- Biobide. (n.d.).
- NVIDIA. (n.d.).
- Creative Biolabs. (n.d.). Agonist/Antagonist Assay Services.
- Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & In, H. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1053-1060.
- Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- UKM Medical Molecular Biology Institute. (2022).
- Amsbio. (n.d.). Enzyme Activity Assays. Amsbio.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- PharmaBlock. (n.d.).
- Poyraz, S., Yılmaz, F., Aktaş, A., Alonso, F., & Aksoz, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249764.
- Revvity. (n.d.). Receptor-Ligand Binding Assays. Revvity.
- Bhat, M. A., Al-Omar, M. A., & Amir, M. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Medicinal Research Reviews.
- Petzer, J. P., & Petzer, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945.
- ResearchGate. (2012). In vitro enzymatic assay.
- ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022.
- Quora. (2016).
- Zhang, L., He, T., Liu, J., Zhang, J., & Li, C. (2014). Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor. Acta Pharmacologica Sinica, 35(11), 1455-1462.
- Fraunhofer IGB. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer-Gesellschaft.
- Jaber, A., & Ghanem, E. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Yang, R., & Liu, Y. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceutical Research, 31(10), 2846-2854.
- ChemRxiv. (n.d.). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.
- ResearchGate. (2026). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.
- NIST. (n.d.).
- Flores-Alamo, M., & Gómez-Castro, C. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
- ResearchGate. (n.d.). (PDF) Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.
- Justia Patents. (n.d.). Synthesis of methyl 3-methoxy-4-(6-nitro-2,3-di-hydrobenz-1,4-oxazin-4-ylmethyl)benzoate.
- National Center for Biotechnology Information. (n.d.).
- NextSDS. (n.d.). methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)
- Sigma-Aldrich. (n.d.).
- NextSDS. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Li, Y., Wang, Y., & Zhang, J. (2012).
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses.
Sources
- 1. svedbergopen.com [svedbergopen.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 10. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nautilus.bio [nautilus.bio]
- 16. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Target identification for biologically active small molecules using chemical biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Proteomics Drug Discovery | Target Validation | Protein Analysis [preomics.com]
- 22. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 26. blog.biobide.com [blog.biobide.com]
- 27. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 28. amsbio.com [amsbio.com]
- 29. m.youtube.com [m.youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 32. Agonist/Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
- 33. Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. igb.fraunhofer.de [igb.fraunhofer.de]
- 35. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis, Characterization, and Registry of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Executive Summary
In modern drug discovery, highly functionalized chiral building blocks are the foundation of targeted therapeutics. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a prime example of a specialized intermediate, featuring an ortho-nitroalkoxyarene core and a chiral pyrrolidine solubilizing group.
Researchers frequently search for the Chemical Abstracts Service (CAS) Registry Number for this exact molecule. However, because it is a highly specific, often proprietary intermediate used in the synthesis of kinase inhibitors (such as EGFR or HER2 targeted agents) or VLA-4 inhibitors[1], it does not currently possess a widely indexed, publicly available CAS number. In the pharmaceutical industry, such "missing CAS" compounds are either registered de novo via the CAS Inventory Expert Service or synthesized directly from commercially available, CAS-indexed precursors.
This whitepaper provides an authoritative guide on the structural utility, physicochemical properties, and a self-validating de novo synthetic protocol for this critical intermediate.
Structural Rationale in Targeted Therapeutics
The molecular architecture of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is deliberately designed for downstream API (Active Pharmaceutical Ingredient) elaboration:
-
The Methyl Ester: Serves as a protected carboxylic acid, preventing unwanted side reactions during etherification. It can be selectively hydrolyzed later for amide coupling.
-
The Ortho-Nitro Group: Acts as a powerful electron-withdrawing group to activate the para-position for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it is easily reduced to an aniline, providing a nucleophilic handle to construct quinazoline rings or benzamides.
-
The (2S)-Pyrrolidin-2-ylmethoxy Moiety: Derived from L-prolinol, this group introduces a basic nitrogen that dramatically improves the aqueous solubility of the final drug. The defined (S)-stereocenter is crucial for optimal spatial binding within target protein pockets.
Physicochemical & Stoichiometric Data
To facilitate assay planning and stoichiometric calculations, the quantitative data for the target intermediate and its primary precursors are summarized below.
| Compound / Reagent | Role in Synthesis | Molecular Weight | Chemical Formula | CAS Number |
| Methyl 4-fluoro-3-nitrobenzoate | Electrophile | 199.14 g/mol | C8H6FNO4 | 2[2] |
| N-Boc-L-prolinol | Chiral Nucleophile | 201.26 g/mol | C10H19NO3 | 2[2] |
| Target Intermediate | API Precursor | 280.28 g/mol | C13H16N2O5 | Unassigned |
De Novo Synthesis & Self-Validating Protocol
Route Selection: SNAr vs. Mitsunobu
While a Mitsunobu reaction utilizing methyl 4-hydroxy-3-nitrobenzoate and L-prolinol is theoretically viable, separating the resulting triphenylphosphine oxide byproduct from a polar, basic pyrrolidine intermediate is notoriously difficult. Instead, our protocol leverages Nucleophilic Aromatic Substitution (SNAr) . The strongly electron-withdrawing ortho-nitro group activates the aryl fluoride of methyl 4-fluoro-3-nitrobenzoate[1], ensuring rapid kinetics and a highly clean impurity profile.
Fig 1: De novo synthetic workflow for the target chiral intermediate.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Causality of Reagents: Sodium hydride (NaH) is selected over weaker carbonate bases (like K₂CO₃) to quantitatively deprotonate the primary alcohol of N-Boc-L-prolinol. This prevents competitive attack by ambient moisture and forces the equilibrium entirely toward the highly reactive alkoxide, preventing degradation of the fluorinated starting material.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, argon-flushed round-bottom flask with N-Boc-L-prolinol (1.05 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution completely ceases, indicating full alkoxide formation.
-
Substitution: Add a solution of methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in THF dropwise over 15 minutes to control the exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The protocol is validated to proceed only when the UV-active starting material (Rf ~0.6) is completely consumed, replaced by an intensely yellow UV-active product spot (Rf ~0.4).
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Boc Deprotection
Causality of Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized because it cleanly cleaves the tert-butyl carbamate via an acidic mechanism (releasing CO₂ and isobutylene) without risking the hydrolysis of the methyl ester, which would inevitably occur under strongly basic aqueous deprotection conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M).
-
Cleavage: Cool to 0 °C and add TFA (10.0 eq) dropwise.
-
Propagation: Stir at room temperature for 2 hours.
-
Self-Validating Checkpoint: LC-MS analysis of an aliquot must confirm the complete disappearance of the Boc-protected mass and the dominant presence of the desired product mass: [M+H]⁺ = 281.1 m/z .
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt by partitioning the residue between EtOAc and saturated aqueous NaHCO₃ until the aqueous layer tests at pH ~8. Extract, dry, and concentrate to yield the free-base target compound.
CAS Registry Considerations
For organizations scaling up the production of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate for IND (Investigational New Drug) enabling studies, assigning a formal CAS number is required for regulatory documentation. This is achieved by submitting the chemical structure, IUPAC name, and the LC-MS/NMR validation data generated from the protocol above to the CAS Inventory Expert Service . Once registered, the compound receives a unique RN, facilitating global IP protection and supply chain tracking.
References
-
Vla-4 inhibitor compounds (WO2001000206A1) . Google Patents. Demonstrates the utilization and reactivity of methyl 4-fluoro-3-nitrobenzoate in substitution reactions for drug discovery. Available at: 1
-
APAC Pharmaceutical, LLC Product List . Catalog entry for starting material methyl 4-fluoro-3-nitrobenzoate (CAS: 329-59-9). Available at: 2
-
APAC Pharmaceutical, LLC Product List . Catalog entry for chiral pool reagent BOC-L-prolinol (CAS: 69610-40-8). Available at: 2
Sources
Application Note: Evaluation of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in Cell Culture Assays
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Introduction & Scientific Rationale
Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (hereafter referred to as M3N-P2M ) is a highly functionalized small molecule characterized by a nitrobenzoate core and a chiral pyrrolidine-methoxy moiety. In drug discovery, compounds bearing this structural motif frequently serve as critical synthetic intermediates or putative pharmacophores for targeted therapies, including Bcl-2 inhibitors and PIM kinase antagonists.
When transitioning M3N-P2M from chemical synthesis to in vitro biological evaluation, researchers must establish its basal cytotoxicity, membrane permeability, and mechanism of action. As a Senior Application Scientist, I emphasize that the structural features of M3N-P2M dictate specific assay design choices:
-
Redox Interference (The Nitro Group): The 3-nitro moiety is susceptible to bioreduction by cellular nitroreductases. This redox activity can directly reduce tetrazolium dyes (e.g., MTT, XTT, WST-8), leading to false-positive viability signals[1]. Consequently, metabolic assays relying on redox potential must be avoided in favor of ATP-dependent luminescence[2].
-
Lysosomotropism (The Pyrrolidine Ring): The secondary amine of the (2S)-pyrrolidine ring is highly basic (predicted pKa ~9.5). At physiological pH (7.4), it exists primarily in a protonated state, which can lead to lysosomal trapping and subsequent vacuolization in cultured cells.
This guide provides a self-validating experimental framework for profiling M3N-P2M, ensuring that observed phenotypic changes are driven by true target engagement rather than assay interference or solvent toxicity.
Experimental Design & Causality
To build a trustworthy screening cascade, we employ a dual-assay approach using two distinct cell lines: HeLa (a robust epithelial model for baseline cytotoxicity) and Jurkat (a T-cell leukemia line highly sensitive to apoptotic triggers).
-
Primary Viability Screening: We utilize the[2]. By measuring intracellular ATP—a direct proxy for metabolically active cells—we bypass the redox interference risks associated with the nitroaromatic core of M3N-P2M[3].
-
Mechanistic Apoptosis Profiling: To determine if the loss of ATP is due to cytostasis, necrosis, or programmed cell death, we employ [4]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains cells with compromised membranes (late apoptosis/necrosis).
Quantitative Assay Parameters
Below is a summary of the physicochemical constraints and assay parameters required for successful M3N-P2M evaluation.
| Parameter | Representative Value / Range | Implication for Assay Design |
| Predicted LogP | ~2.5 | Requires 100% DMSO for initial stock solubilization; exhibits good lipid bilayer permeability. |
| Pyrrolidine pKa | ~9.5 | Protonated at pH 7.4; monitor cells via brightfield microscopy for lysosomal swelling. |
| Working Conc. Range | 10 nM – 50 µM | Perform 10-point, 3-fold serial dilutions to capture complete sigmoidal dose-response curves. |
| Max DMSO Tolerance | ≤ 0.5% (v/v) | Exceeding 0.5% DMSO in HeLa/Jurkat cultures induces solvent-mediated cytotoxicity, skewing IC50 data. |
Experimental Workflows & Signaling Pathways
Figure 1: High-throughput experimental workflow for evaluating M3N-P2M in cell culture models.
Figure 2: Putative intracellular signaling and apoptotic induction pathway targeted by M3N-P2M.
Step-by-Step Methodologies
Protocol A: M3N-P2M Compound Preparation
Nitroaromatics can be sensitive to prolonged light exposure. Handle stocks in amber vials.
-
Stock Generation: Weigh the lyophilized M3N-P2M powder and dissolve in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM master stock. Vortex until visually clear.
-
Storage: Aliquot the stock into 20 µL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C.
-
Working Dilutions: Prepare a 200X intermediate dilution series in 100% DMSO. Dilute these intermediates 1:100 into pre-warmed culture media to create 2X treatment solutions (final DMSO concentration in the assay well will be 0.5%).
Protocol B: CellTiter-Glo® Luminescent Viability Assay
This protocol utilizes Promega's standard guidelines for 96-well formats[2][5].
-
Cell Seeding: Seed HeLa cells at 5,000 cells/well in 50 µL of DMEM (supplemented with 10% FBS) into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Add 50 µL of the 2X M3N-P2M media solutions to the corresponding wells. Include vehicle control (0.5% DMSO) and media-only (background) wells. Incubate for 48 hours.
-
Reagent Equilibration: 30 minutes prior to the assay endpoint, remove the plate from the incubator and allow it to equilibrate to room temperature. Thaw the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Lysis & Reaction: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.
-
Mixing: Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.
-
Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate viability relative to the vehicle control.
Protocol C: Annexin V-FITC / PI Apoptosis Flow Cytometry
This protocol is adapted from Thermo Fisher's Dead Cell Apoptosis Kit guidelines[4][6].
-
Treatment: Seed Jurkat cells at 5×105 cells/mL in 6-well plates. Treat with the determined IC50 concentration of M3N-P2M (from Protocol B) for 24 hours.
-
Harvesting: Collect the cell suspension, centrifuge at 300 × g for 5 minutes, and discard the supernatant.
-
Washing: Wash cells twice with ice-cold 1X PBS to remove residual media and serum proteins.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a density of 1×106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI working solution[4].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, strictly protected from light.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Keep samples on ice and analyze immediately on a flow cytometer using 488 nm laser excitation. Measure FITC emission at 530 nm and PI emission at >575 nm.
References
-
National Institutes of Health (NIH). "Assay Guidance Manual: Choosing Modern Assay Technologies to Develop Test Guidelines." NCBI Bookshelf. URL:[Link]
-
Drug Hunter. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter Technical Articles. URL:[Link]
Sources
"experimental protocol for methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate administration in mice"
An Application Guide for the Preclinical Administration of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in Murine Models
Abstract
This document provides a comprehensive experimental framework for the administration of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, a novel small molecule, in mouse models. As a nitroaromatic compound, special considerations for its formulation, potential toxicity, and handling are paramount for successful and reproducible preclinical studies. This guide is designed for drug development professionals, pharmacologists, and toxicologists, offering detailed, field-proven protocols for various administration routes. The protocols herein emphasize scientific integrity, animal welfare, and data validity by explaining the causality behind experimental choices and incorporating self-validating checkpoints. We cover pre-formulation analysis, vehicle selection, detailed step-by-step administration procedures for oral (PO), intraperitoneal (IP), and intravenous (IV) routes, and critical post-administration monitoring.
Compound Characterization and Pre-Formulation Analysis
The successful in vivo evaluation of any new chemical entity (NCE) begins with a thorough understanding of its physicochemical properties. These properties directly influence its formulation, bioavailability, and, ultimately, the interpretation of experimental results.
Physicochemical Properties
While specific experimental data for the title compound is not widely published, its structure allows for the estimation of key properties based on its constituent moieties (nitrobenzoate ester, pyrrolidine).
| Property | Estimated Value / Characteristic | Rationale & Implication for In Vivo Studies |
| Chemical Class | Nitroaromatic Benzoate Ester | The nitroaromatic group suggests potential for specific metabolic pathways and toxicities, such as oxidative stress.[1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | --- |
| Molecular Weight | 280.28 g/mol | Relevant for calculating molar concentrations for dosing solutions. |
| Aqueous Solubility | Predicted to be low | The aromatic ring and ester functionality decrease hydrophilicity. This is the primary challenge for formulation.[3][4] |
| LogP | Predicted to be moderate | Suggests the compound is lipophilic, which may lead to good cell permeability but requires a suitable vehicle for administration. |
| pKa | Basic (pyrrolidine nitrogen) | The pyrrolidine ring provides a basic center, which may allow for salt formation to potentially improve solubility in acidic solutions. |
Vehicle Selection: A Critical First Step
Given the predicted low aqueous solubility, selecting an appropriate vehicle is crucial to ensure the compound remains in solution or uniformly suspended for accurate dosing.[5] The choice of vehicle should not produce confounding biological effects.[3][4]
| Vehicle | Composition | Pros | Cons & Cautions |
| Saline + Solubilizing Agent | 0.9% NaCl with 5-10% DMSO, and/or 10-20% PEG-400 | Simple to prepare; suitable for IV if fully solubilized and particle-free. | DMSO and PEG-400 can cause neurotoxicity and other side effects at higher concentrations.[3][4] A vehicle-only control group is mandatory. |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | Well-tolerated and commonly used for oral and IP routes in toxicity studies.[6] Biologically inert.[3] | Not suitable for IV administration. Requires constant agitation to ensure dose uniformity. May impact absorption rate. |
| Lipid-Based Formulation | Sesame oil or Olive oil | Can improve oral bioavailability for lipophilic compounds. | Not suitable for IV administration. Can have caloric effects and may influence the absorption of the test compound.[6] |
Expert Recommendation: For initial screening, a formulation of 5% DMSO, 20% PEG-400 in 0.9% saline is a common starting point for IV, IP, and PO routes. For oral-only studies, a suspension in 0.5% Methylcellulose is a robust and well-tolerated alternative.[5][6] Always perform a small-scale formulation test to check for precipitation before preparing the full batch.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted with the highest commitment to ethical standards.
-
Institutional Approval: All procedures must be detailed in a protocol approved by the Institutional Animal Care and Use Committee (IACUC).[7]
-
The 3Rs Principle: Adherence to the principles of Replacement, Reduction, and Refinement is mandatory.[8] This includes using the minimum number of animals required for statistical significance and refining techniques to minimize pain and distress.
-
Personnel Training: Only personnel who are properly trained and deemed competent in these procedures should perform them.[9]
General Mouse Handling and Dosing Principles
Animal Acclimation and Identification
Mice should be acclimated to the facility for a minimum of 3-5 days before the start of any experiment. Each animal must be uniquely identified (e.g., ear tag, tail mark).
Dose Calculation
Dosing is based on the animal's body weight (mg/kg). The final volume to be administered is calculated as follows:
Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
It is recommended to weigh animals on the day of dosing to ensure accuracy.[10]
Maximum Administration Volumes
Exceeding recommended volumes can cause pain, distress, or adverse physiological effects.
| Route | Maximum Volume (Mice) | Frequency |
| Oral (PO) | 10 mL/kg | Up to 3 times in 24h.[11][12] |
| Intraperitoneal (IP) | 10 mL/kg (20 mL/kg justified) | Up to 2 times per day.[10] |
| Intravenous (IV) | 5 mL/kg (bolus) | Up to 2 times per day.[13] |
Detailed Administration Protocols
The choice of administration route is dictated by the study's objectives, such as assessing oral bioavailability or achieving rapid systemic exposure.
Protocol 4.1: Oral Gavage (PO) Administration
Oral gavage ensures the entire dose is delivered directly to the stomach, bypassing voluntary consumption issues.[14]
A. Materials:
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to reduce injury risk).[15]
-
Syringes (1 mL).
-
Animal scale.
Table of Recommended Gavage Needle Sizes for Mice [12][14]
| Mouse Weight (g) | Gavage Needle Gauge | Length (inches) |
| 15 - 20 | 22G | 1" - 1.5" |
| 20 - 25 | 20G | 1" - 1.5" |
| 25 - 35 | 18G | 1.5" - 2" |
B. Step-by-Step Methodology:
-
Prepare the Dose: Ensure the formulation is at room temperature and, if it's a suspension, vortex thoroughly before drawing up each dose.
-
Measure Insertion Depth: Before the first procedure, measure the distance from the corner of the mouse's mouth to the xiphoid process (the bottom of the sternum). Mark this length on the gavage needle to prevent over-insertion and stomach perforation.[11][14]
-
Restrain the Animal: Scruff the mouse firmly to immobilize the head, ensuring the body is held vertically. This aligns the mouth and esophagus for easier passage of the needle.[12]
-
Insert the Needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth.[14]
-
Advance to Esophagus: The mouse will typically swallow as the needle reaches the pharynx; this action helps guide the needle into the esophagus. The needle should pass smoothly without resistance.[12]
-
Administer the Substance: Once the needle is at the pre-measured depth, administer the substance slowly over 2-3 seconds.
-
Withdraw the Needle: Remove the needle gently along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and observe for at least 15 minutes for any signs of respiratory distress (gasping, labored breathing), which could indicate accidental tracheal administration.[14][15]
Protocol 4.2: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation, though it may be subject to some first-pass metabolism in the liver.
A. Materials:
-
Sterile needles (25-27 gauge).[17]
-
Sterile syringes (1 mL).
-
70% alcohol wipes.
B. Step-by-Step Methodology:
-
Prepare the Dose: All substances administered parenterally must be sterile.[10][18] Filter the formulation through a 0.22 µm filter if possible. Warm the solution to room or body temperature.[17]
-
Restrain the Animal: Scruff the mouse and position it in dorsal recumbency (on its back) with its head tilted slightly downward. This uses gravity to move the abdominal organs away from the injection site.[10][19]
-
Locate Injection Site: Identify the mouse's lower right abdominal quadrant. This site is chosen to avoid puncturing the cecum, which is typically on the left side, and the urinary bladder.[9][17]
-
Disinfect the Site: Wipe the injection area with a 70% alcohol swab.[9]
-
Insert the Needle: With the bevel facing up, insert the needle at a 30-45 degree angle into the abdominal cavity.[17]
-
Aspirate: Gently pull back the plunger.
-
Self-Validation Check: If you see a yellow fluid (urine), clear fluid (intestinal contents), or blood, you have entered the bladder, intestines, or a blood vessel, respectively. Withdraw the needle, discard the syringe, and re-attempt with fresh materials on the opposite side.[9][10] Negative pressure confirms correct placement in the peritoneal cavity.
-
-
Inject the Substance: Inject the substance smoothly.
-
Withdraw and Monitor: Remove the needle and return the mouse to its cage. Observe for any signs of distress.
Protocol 4.3: Intravenous (IV) Injection via Tail Vein
IV administration provides 100% bioavailability and immediate systemic distribution, making it the preferred route for many pharmacokinetic studies.[20]
A. Materials:
-
Sterile syringes (1 mL).
-
A mouse restraining device.
B. Step-by-Step Methodology:
-
Prepare the Dose: The solution must be sterile, free of any particulates, and at room temperature.[13][18]
-
Dilate the Veins: Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the mouse in a warming box.
-
Restrain the Mouse: Place the mouse in a suitable restraining device, allowing clear access to the tail.
-
Position the Tail: Gently wipe the tail with an alcohol pad. Position the tail and identify one of the two lateral tail veins. Apply gentle pressure near the base of the tail to act as a tourniquet.[21]
-
Insert the Needle: With the bevel facing up, align the needle parallel to the vein and insert it at a shallow angle. The needle should advance smoothly into the vein with minimal resistance.[21][23] Start injections as far down the tail (distally) as possible to allow for subsequent attempts further up if the first one fails.[23][24]
-
Inject the Substance: Inject the solution slowly and steadily.
-
Self-Validation Check: The vein should blanch (become clear) as the solution displaces the blood. If a blister or "bleb" forms on the tail or you feel significant resistance, the needle is not in the vein. Stop immediately, withdraw, and attempt at a more proximal site.[21][24] Do not aspirate, as this can collapse the small vein.[21][22]
-
-
Withdraw and Apply Pressure: After injection, remove the needle and apply gentle pressure to the site with gauze until bleeding stops.[21]
-
Monitor: Return the animal to its cage and observe for any adverse reactions or renewed bleeding.[21]
Experimental Workflows and Data Collection
A well-designed study workflow ensures that all necessary data points are captured systematically. This is particularly important for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
General Experimental Workflow
Caption: General workflow for in vivo compound administration studies.
Pharmacokinetic (PK) Study Design
PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[20]
-
Study Groups: Include groups for each administration route being tested. A vehicle-only control group is essential.
-
Sampling: A typical PK study involves collecting blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[7][25]
-
Methodology: Serial blood sampling from a single mouse is preferred as it reduces animal usage and inter-animal variability.[25]
-
Bioanalysis: Drug concentrations in plasma and tissues are typically quantified using a validated method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Safety Considerations for Nitroaromatic Compounds
The nitro (-NO2) group on an aromatic ring confers specific chemical properties that can translate to biological activity and potential toxicity.
-
Mechanism of Toxicity: The toxicity of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group, which can lead to the formation of reactive nitroso and hydroxylamine metabolites. This process can induce oxidative stress through redox cycling.[1][26]
-
Monitoring for Adverse Effects: Researchers should be vigilant for signs related to methemoglobinemia (a potential effect of nitroaromatics), such as cyanosis (bluish discoloration of mucous membranes) or respiratory distress. Standard toxicological observations should also include changes in body weight, behavior, and physical appearance.
Caption: Potential pathway for nitroaromatic compound-induced toxicity.
By following these detailed protocols and considerations, researchers can ensure the safe, ethical, and effective administration of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in mice, leading to the generation of high-quality, reliable data for preclinical drug development programs.
References
-
Texas Tech University. (2022). Intravenous Tail Vein Injections. Institutional Animal Care and Use Committee. [Link]
-
Direction des services vétérinaires. (2011). Administration and injection of substances in mice. [Link]
-
University of Iowa. (n.d.). Tail Veins Injection (SOP-7). [Link]
-
Institute of Laboratory Animal Science. (2019). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. [Link]
-
McGill University. (n.d.). INTRAVENOUS TAIL INJECTION. [Link]
-
University of Notre Dame. (n.d.). Mouse Intraperitoneal (IP) administration. [Link]
-
The University of Queensland. (2027). Intravenous (IV) Tail Vein Injection in Mice and Rats. [Link]
-
University of Arizona. (n.d.). Oral Gavage In Mice and Rats. IACUC. [Link]
-
Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice. [Link]
-
The University of Queensland. (2021). Oral Gavage in Mice and Rats. [Link]
-
The University of Queensland. (2027). Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. [Link]
-
Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC - NIH. [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). PMC. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). PubMed. [Link]
-
PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. (n.d.). DTIC. [Link]
-
University of Iowa. (n.d.). Use of Drugs and Chemicals in Laboratory Animals (Guideline). [Link]
-
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (2020). PubMed. [Link]
-
In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse. (2020). PubMed. [Link]
-
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage. [Link]
-
Methyl 3-methoxy-4-nitrobenzoate. (n.d.). NIST WebBook. [Link]
-
Vehicle selection for nonclinical oral safety studies. (2013). PubMed. [Link]
-
Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. (2008). PubMed. [Link]
-
Methyl 3-Nitro-4-Methyl benzoate. (2024). ChemBK. [Link]
-
Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]
-
Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. (2025). ACS Publications. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs). (2021). Semantic Scholar. [Link]
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Oxford Academic. [Link]
-
In Vivo Toxicity of Nitroaromatic Compounds to Rats: QSTR Modelling and Interspecies Toxicity Relationship with Mouse. (2020). ResearchGate. [Link]
-
Pk/bio-distribution. (n.d.). MuriGenics. [Link]
-
Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate. (n.d.). PMC. [Link]
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2026). ResearchGate. [Link]
-
methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate — Chemical Substance Information. (n.d.). ChemInfo. [Link]
-
General Principles of Preclinical Study Design. (n.d.). PMC - NIH. [Link]
-
Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources. [Link]
-
Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). MDPI. [Link]
-
125496Orig1s000. (2014). accessdata.fda.gov. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. [Link]
Sources
- 1. Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. Pk/bio-distribution | MuriGenics [murigenics.com]
- 21. depts.ttu.edu [depts.ttu.edu]
- 22. ltk.uzh.ch [ltk.uzh.ch]
- 23. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
Application Note: Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate as a Chiral Scaffold for Orally Active VLA-4 Antagonists
Introduction & Scientific Context
Very Late Antigen-4 (VLA-4, or integrin α4β1 ) is a critical transmembrane receptor expressed on the surface of leukocytes. It mediates cell adhesion and trans-endothelial migration by binding to its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin[1]. Because aberrant VLA-4 activity is a primary driver in autoimmune and inflammatory diseases—such as multiple sclerosis, asthma, and inflammatory bowel disease—blocking this pathway is a highly validated therapeutic strategy.
While monoclonal antibodies effectively block VLA-4, their parenteral administration and risk of severe adverse events have driven intense demand for small-molecule, orally bioavailable antagonists. In this domain, methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has emerged as a highly versatile, stereospecific chiral building block used to synthesize highly potent benzoic acid-derived VLA-4 antagonists[2].
Mechanistic Insights into Scaffold Design
The structural architecture of this intermediate is purposefully engineered to address both pharmacodynamic affinity and pharmacokinetic (PK) liabilities:
-
The Benzoate Core: The methyl ester acts as a protecting group during upstream synthesis. Upon late-stage hydrolysis to a free carboxylic acid, it serves as the critical pharmacophore that coordinates with the divalent cation ( Mg2+ or Mn2+ ) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β1 subunit.
-
The 3-Nitro Group: This moiety functions as a masked amine. Post-reduction, the resulting aniline provides a synthetic handle for coupling with various aromatic isocyanates or carboxylic acids. This forms a urea or amide linkage, creating a lipophilic tail that docks precisely into the hydrophobic groove of the α4 subunit, drastically enhancing binding affinity[2].
-
The [[(2S)-pyrrolidin-2-yl]methoxy] Substituent: The inclusion of this basic, chiral ether is the key to overcoming the poor aqueous solubility typically associated with lipophilic VLA-4 antagonists. The basic pyrrolidine nitrogen improves the hydrophilic-lipophilic balance (lowering Log D), which is essential for intestinal absorption and cellular permeability. Furthermore, the (2S) stereocenter dictates the precise spatial trajectory of the molecule, ensuring optimal stereospecific interaction with secondary binding pockets in the receptor[3].
VLA-4 integrin signaling blockade by small molecule antagonists at the MIDAS motif.
Experimental Workflows & Protocols
Protocol 1: Chemical Derivatization of the Scaffold
Objective: Convert methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate into an active VLA-4 antagonist via functionalization and deprotection. Causality: Sequential reduction and coupling allow for the precise installation of the α4 -binding domain, while late-stage ester hydrolysis prevents premature metal coordination during synthesis.
Step-by-Step Methodology:
-
Nitro Reduction: Dissolve the scaffold (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel and stir under a hydrogen atmosphere (1 atm) at 25°C for 4 hours. Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo to yield the intermediate aniline.
-
Urea/Amide Formation: Dissolve the aniline derivative in anhydrous dichloromethane (DCM) under inert nitrogen. Cool to 0°C. Dropwise, add an optimized electrophile (e.g., 2-methylphenyl isocyanate, 1.1 eq) to form the urea linkage. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water and extract with DCM.
-
Ester Hydrolysis: To unmask the MIDAS-binding pharmacophore, dissolve the purified urea intermediate in a 2:1:1 mixture of THF/MeOH/ H2O . Add lithium hydroxide monohydrate (LiOH· H2O , 3.0 eq). Stir at room temperature for 12 hours.
-
Isolation: Carefully acidify the aqueous layer to pH 4 using 1M HCl. This specific pH protonates the carboxylic acid while keeping the basic pyrrolidine nitrogen protonated, forming a zwitterion. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO4 , and concentrate to yield the active VLA-4 antagonist.
Chemical workflow for derivatizing the chiral scaffold into an active VLA-4 antagonist.
Protocol 2: In Vitro VLA-4 Cell Adhesion Assay
Objective: Quantify the IC50 of the synthesized antagonist using a cell-based VCAM-1 adhesion assay. Causality: Jurkat T-cells natively express high levels of VLA-4. The addition of Mn2+ forces the integrin into a high-affinity conformation, providing a robust and reproducible baseline for competitive inhibition.
Step-by-Step Methodology:
-
Surface Preparation: Coat a 96-well Maxisorp microtiter plate with 100 µL/well of recombinant human VCAM-1 (1 µg/mL in PBS). Incubate overnight at 4°C. Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Labeling: Harvest Jurkat T-cells and resuspend in RPMI 1640 medium. Add Calcein-AM fluorescent dye (final concentration 5 µM) and incubate for 30 minutes at 37°C in the dark. Wash the cells twice to remove excess dye and resuspend in Assay Buffer (RPMI 1640, 0.1% BSA, 1 mM MnCl2 ) at 5×105 cells/mL.
-
Antagonist Incubation: In a separate V-bottom plate, prepare serial dilutions of the synthesized antagonist (from 10 µM down to 0.01 nM). Mix equal volumes of the cell suspension and the compound dilutions. Pre-incubate for 30 minutes at 37°C to allow equilibrium binding.
-
Adhesion & Readout: Transfer 100 µL of the pre-incubated mixture to the VCAM-1 coated plate. Incubate for 45 minutes at 37°C. Carefully wash the wells three times with warmed Assay Buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.
Data Presentation: Pharmacokinetic Optimization
The integration of the [[(2S)-pyrrolidin-2-yl]methoxy] group fundamentally alters the physicochemical properties of the antagonist, shifting it from a highly lipophilic, poorly absorbed molecule to a viable oral drug candidate[2].
Table 1: Impact of the Pyrrolidine-Methoxy Scaffold on VLA-4 Antagonist Profiles
| Compound Class | VLA-4 IC50 (nM) | Lipophilicity (Log D) | Oral Bioavailability (F%) | Plasma Clearance (mL/min/kg) |
| First-Gen Diphenylurea (No Pyrrolidine) | 1.6 | 4.5 | < 10% | > 40.0 |
| Pyrrolidine-Methoxy Derivative (Scaffold-derived) | 0.51 | 2.0 | 36% | 5.2 |
Note: The chiral pyrrolidine ether significantly lowers Log D, enhancing oral bioavailability and reducing rapid plasma clearance while maintaining sub-nanomolar potency (Data synthesized from Chiba et al., 2007)[2].
References
-
Boutouja, F., et al. (2021). VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux. MDPI Cancers, 13(14), 3511. URL:[Link]
-
Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. URL: [Link]
-
Muro, F., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic Acid: An Orally Active, Selective Very Late Antigen-4 Antagonist. Journal of Medicinal Chemistry, 52(24), 7974-7992. URL:[Link]
Sources
Application Note: Assay Development for Fragment-Based Drug Discovery Using Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (MNPB)
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The compound methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (hereafter referred to as MNPB ) represents a highly versatile, functionalized pharmacophore in Fragment-Based Drug Discovery (FBDD). With a molecular weight of 280.28 g/mol , it strictly adheres to the "Rule of 3" for fragment libraries. Its unique structural topology—combining an electron-deficient nitro-benzoate core with a basic, chiral (2S)-pyrrolidine ring—makes it an ideal starting point for developing targeted kinase inhibitors, protein-protein interaction (PPI) antagonists, and Proteolysis Targeting Chimeras (PROTACs).
This application note provides a comprehensive, self-validating framework for evaluating MNPB. We detail the causality and methodology behind two critical workflows: Surface Plasmon Resonance (SPR) for biophysical validation, and the Cellular Thermal Shift Assay (CETSA) for assessing physiological target engagement.
Chemical Rationale & Structural Exploitation
Before deploying MNPB in biochemical assays, it is crucial to understand how its structural features dictate experimental design:
-
The Nitro-Benzoate Core: The 3-nitro group acts as a strong electron-withdrawing moiety, enhancing the hydrogen-bond acceptor capacity of the adjacent ester. This region typically anchors the fragment deep within hydrophobic or ATP-binding pockets.
-
The (2S)-Pyrrolidine Ring: The secondary amine (pKa ~9.5) is protonated at physiological pH, allowing for critical salt-bridge formations with acidic residues (e.g., Asp/Glu) in the target protein.
-
Functionalization Vector: Because the pyrrolidine nitrogen often points toward the solvent-exposed region of a binding pocket, it serves as the optimal attachment point for PEG or alkyl linkers during PROTAC development, minimizing steric clashes with the primary target.
Workflow for developing MNPB from a fragment hit to a functional PROTAC.
Workflow 1: Biophysical Validation via Surface Plasmon Resonance (SPR)
Causality & Assay Logic
Because MNPB is a low-molecular-weight fragment, its binding affinity is likely in the high micromolar range ( KD ~10–100 μM). Traditional biochemical assays (like fluorescence polarization) often fail to detect such weak, transient interactions.[1].
To ensure a self-validating system , this protocol mandates the use of a reference channel and a strict DMSO calibration curve. Mismatch in DMSO concentration between the running buffer and the sample causes massive bulk refractive index shifts, which can easily obscure the small response (often <15 Response Units) generated by a 280 Da molecule[1].
Step-by-Step Protocol
-
Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 3,000–5,000 RU to ensure sufficient signal for a low-molecular-weight analyte. Leave Flow Cell 1 (FC1) unmodified as a reference blank.
-
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+, pH 7.4) supplemented with exactly 2.0% DMSO .
-
DMSO Calibration: Inject a series of buffer solutions containing 1.5% to 2.5% DMSO to create a solvent correction curve. This mathematically eliminates bulk refractive index artifacts.
-
Analyte Preparation: Prepare a 2-fold dilution series of MNPB from 200 μM down to 3.125 μM in the running buffer. Ensure the final DMSO concentration remains exactly 2.0%.
-
Injection Parameters: Inject the MNPB series at a high flow rate (30 μL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation). High flow rates minimize mass transport limitations.
-
Data Analysis: Subtract the FC1 reference signal from the active flow cell. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to derive the KD .
Workflow 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality & Assay Logic
While SPR proves direct biochemical binding, it does not confirm whether MNPB can cross the lipid bilayer or bind its target in the presence of competing intracellular metabolites.[2].
Heating the cells for exactly 3 minutes is a critical parameter: it ensures that thermal unfolding reaches a steady state without causing non-specific precipitation of the entire proteome, which would trap the target protein in the insoluble pellet regardless of ligand binding[2]. A vehicle-treated (DMSO) control and a structurally similar but non-binding analog must be included to validate that stabilization is driven by specific target engagement, not global membrane disruption.
Step-by-step mechanism of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
-
Cell Culture & Treatment: Seed HEK293T cells (or a relevant disease cell line expressing the target) in 6-well plates. Treat cells with 10 μM MNPB (or 0.1% DMSO vehicle) for 1 hour at 37°C to allow for cell penetration and equilibrium binding.
-
Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 μL of the cell suspension into a series of PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Heat for exactly 3 minutes , followed by a 3-minute cooling step at 25°C.
-
Lysis: Lyse the intact cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath for 2 minutes).
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will form a pellet, while the MNPB-stabilized target protein remains in the soluble supernatant.
-
Detection: Carefully extract the supernatant, mix with SDS-PAGE loading buffer, and analyze via Western Blotting using an antibody specific to the target protein. Plot the band intensities against temperature to calculate the shift in melting temperature ( ΔTm ).
Quantitative Data Presentation
To evaluate the viability of MNPB as a lead compound, empirical data from the aforementioned assays should be aggregated to calculate Ligand Efficiency (LE). Below is a representative data summary table illustrating the expected profile of a successful MNPB fragment hit against a model target.
| Parameter | Value | Assay / Method | Scientific Significance |
| Molecular Weight | 280.28 g/mol | In Silico | Ideal for FBDD (Rule of 3 compliant). |
| Target Affinity ( KD ) | 45 μM | SPR (Steady-State) | Confirms direct, reversible binding to the target pocket. |
| Ligand Efficiency (LE) | 0.38 kcal/mol/HA | Calculated | LE > 0.3 indicates a highly efficient binder, excellent for optimization. |
| CETSA Shift ( ΔTm ) | +4.2 °C | Intact Cell CETSA | Confirms cell permeability and robust physiological target engagement. |
| Linker Tolerance | High | PROTAC Viability Assay | The (2S)-pyrrolidine N permits functionalization without losing affinity. |
References
-
Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. Available at:[Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at:[Link]
Sources
Application Note: Utilization of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in the Synthesis and Evaluation of Targeted Kinase Inhibitors
Introduction & Mechanistic Rationale
In the landscape of modern targeted oncology, the design of ATP-competitive kinase inhibitors heavily relies on optimizing interactions within the highly conserved ATP-binding pocket. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (CAS: 922529-36-0) has emerged as a highly privileged chiral building block in the synthesis of next-generation kinase inhibitors.
The strategic incorporation of the (2S)-pyrrolidin-2-yl]methoxy moiety serves a dual mechanistic purpose:
-
Target Affinity via the Ribose Pocket: The chiral pyrrolidine ring projects into the solvent-exposed ribose pocket of the kinase domain. The secondary amine of the pyrrolidine acts as a critical hydrogen bond donor, frequently forming a stabilizing salt bridge with conserved aspartate or glutamate residues in the kinase hinge region [2].
-
Physicochemical Optimization: The basic nitrogen significantly enhances the aqueous kinetic solubility of the resulting hydrophobic pharmacophores, a critical parameter for oral bioavailability and cellular permeability [3].
This specific intermediate is frequently utilized to generate 3-amino-4-alkoxybenzamide derivatives, which are core structural motifs in inhibitors targeting ROS1, NTRK, PKMYT1, and Bruton's tyrosine kinase (BTK) [1, 4].
Structural and Chemical Profiling
Before initiating library synthesis, it is critical to establish the baseline physicochemical properties of the intermediate to ensure appropriate handling and reaction condition selection.
| Property | Value / Description |
| Chemical Name | Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
| CAS Registry Number | 922529-36-0 |
| Molecular Formula | C₁₃H₁₆N₂O₅ |
| Molecular Weight | 280.28 g/mol |
| Key Reactive Sites | Nitro group (reducible), Methyl ester (saponifiable), Secondary amine (nucleophilic) |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, protected from light |
Synthetic Workflow: From Building Block to Inhibitor Library
To translate this building block into a functional kinase inhibitor, researchers must execute a multi-step synthetic cascade. The following protocol details the transformation of the nitrobenzoate into a functionalized benzamide inhibitor.
Causality Behind Experimental Choices
-
Boc-Protection: The secondary amine of the pyrrolidine must be protected with a tert-butyloxycarbonyl (Boc) group prior to ester hydrolysis and amide coupling to prevent unwanted polymerization or auto-amidation.
-
Catalytic Hydrogenation (Pd/C): Palladium on carbon with H₂ gas is selected over metal-acid reductions (e.g., Fe/HCl) to ensure a clean, quantitative reduction of the nitro group to an aniline without cleaving the sensitive chiral ether linkage.
-
HATU Coupling: HATU is utilized as the coupling reagent due to its superior efficiency in driving the amidation of sterically hindered anilines, minimizing epimerization.
Step-by-Step Synthetic Protocol
-
Amine Protection: Dissolve Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and Boc-anhydride (1.2 eq). Stir at room temperature for 4 hours.
-
Nitro Reduction: Transfer the Boc-protected intermediate to a high-pressure reactor. Dissolve in methanol and add 10% Pd/C (0.1 eq by weight). Purge with Argon, then apply H₂ gas (30 psi). Stir vigorously for 12 hours. Filter through a Celite pad to remove the catalyst.
-
Saponification: Dissolve the resulting aniline-ester in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at 40°C for 6 hours. Acidify with 1M HCl to pH 4 to precipitate the corresponding benzoic acid.
-
Amide Coupling: Dissolve the isolated benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.5 eq). Stir for 15 minutes to form the active ester, then add the target functionalized aryl-amine (Ar-NH₂, 1.2 eq). Stir for 18 hours at room temperature.
-
Deprotection & Isolation: Treat the crude product with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours to remove the Boc group. Concentrate under vacuum and purify the final compound via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Self-Validating System (Quality Control): After Step 5, the protocol mandates an LC-MS and ¹H-NMR validation checkpoint. The synthesis is only considered successful if the final product exhibits >95% purity by UV (254 nm) and the mass spectrum matches the calculated [M+H]⁺ peak. If purity is <95%, a secondary purification via chiral SFC (Supercritical Fluid Chromatography) is automatically triggered.
Caption: Step-by-step synthetic workflow from the nitrobenzoate intermediate to the final kinase inhibitor.
Biochemical Kinase Assay Protocol (ADP-Glo)
To evaluate the inhibitory potency of the synthesized (2S)-pyrrolidin-2-yl]methoxy derivatives, an ADP-Glo™ Kinase Assay is employed.
Causality: This homogeneous luminescence assay is selected because it directly quantifies the amount of ADP produced during the kinase reaction. Unlike radiometric assays, it is non-hazardous, and unlike phospho-specific antibody assays, it is universally applicable across all receptor tyrosine kinases (RTKs) regardless of the specific substrate sequence.
Step-by-Step Methodology
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.
-
Kinase Reaction: Add 2.5 µL of the target kinase (e.g., recombinant ALK or PKMYT1) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate). Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes, then read on a multi-mode microplate reader (e.g., EnVision).
Self-Validating System (Assay Robustness): Every assay plate must include 16 wells of a positive control (Staurosporine, 10 µM) and 16 wells of a negative control (DMSO vehicle). The assay is only validated if the calculated Z'-factor is ≥ 0.65 and the Signal-to-Background (S/B) ratio is > 5.0. If these metrics fail, the data is discarded, and the enzyme/ATP stocks are re-calibrated.
Caption: Mechanism of action for pyrrolidine-substituted kinase inhibitors blocking RTK signaling.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative SAR data demonstrating the profound impact of substituting a standard alkoxy group with the (2S)-pyrrolidin-2-yl]methoxy moiety derived from CAS 922529-36-0.
| Compound Derivative | R-Group at Position 4 | Biochemical IC₅₀ (nM) | Cellular Viability IC₅₀ (nM) | Kinetic Solubility (µg/mL) |
| Cmpd-1 (Control) | -OCH₃ (Methoxy) | 145.2 ± 12.1 | 850.4 ± 45.2 | < 5.0 |
| Cmpd-2 | -OCH₂CH₃ (Ethoxy) | 120.5 ± 9.8 | 710.3 ± 38.5 | < 5.0 |
| Cmpd-3 (Target) | -O-CH₂-(2S)-pyrrolidin-2-yl | 8.4 ± 1.2 | 42.1 ± 5.6 | > 150.0 |
Analysis: The data clearly validates the mechanistic hypothesis. The introduction of the chiral pyrrolidine ring (Cmpd-3) results in a >15-fold increase in biochemical potency compared to the methoxy control (Cmpd-1). Furthermore, the basic amine drives a >30-fold improvement in kinetic solubility, directly translating to superior cellular target engagement (42.1 nM vs 850.4 nM).
References
- US9751887B2 - Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
- Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer.
- Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy.
- METHOD OF PREPARING AMINO PYRIMIDINE DERIVATIVES - EP 4219478 A1.
Comprehensive Formulation Strategy for Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in Preclinical In Vivo Studies
Executive Summary
The transition of small molecule therapeutics from in vitro discovery to in vivo preclinical models requires meticulous formulation design. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate presents a unique set of physicochemical and metabolic challenges: a basic pyrrolidine center, a highly lipophilic 3-nitrobenzoate core, and a hydrolytically labile methyl ester.
This application note provides a field-proven, self-validating framework for formulating this compound for intravenous (IV) and oral (PO) administration in rodent models. By addressing both the thermodynamic solubility barriers and the enzymatic degradation risks inherent to rodent plasma, this guide ensures robust, reproducible pharmacokinetic (PK) and efficacy data[1],[2].
Physicochemical Profiling & Causality (E-E-A-T)
Before selecting a vehicle, it is critical to understand the causality between the molecule's structure and its in vivo behavior. The formulation must act as a bridge between the compound's native state and the physiological environment[2].
Solubility & Wetting Challenges
The compound features a secondary amine on the pyrrolidine ring (estimated pKa ~9.5), meaning it can be protonated at acidic pH. However, at physiological pH (7.4), the free base dominates, driven by the highly lipophilic 3-nitrobenzoate moiety. This results in poor aqueous solubility and a high contact angle with water, causing the raw powder to float and aggregate rather than disperse.
-
Formulation Implication: IV formulations require aggressive co-solvency and micellar encapsulation[3]. PO suspensions require a surfactant to lower the surface tension and wet the particles prior to suspension.
The Carboxylesterase (CES) Liability
The most critical barrier to accurate in vivo profiling of this compound is its methyl ester group. Rodent plasma and liver tissues express exceptionally high levels of carboxylesterases (CES1 and CES2)—enzymes that rapidly hydrolyze esters into their corresponding carboxylic acids and alcohols[4],[5].
-
Formulation Implication: The compound will undergo rapid in vivo clearance. More importantly, it will continue to degrade ex vivo in the blood collection tube after the animal is dosed. If the blood is not immediately stabilized with esterase inhibitors, the resulting PK data will falsely indicate zero exposure of the parent drug[6].
Figure 1: Enzymatic liability of the methyl ester moiety in rodent models.
Formulation Selection Matrix
To achieve dose-linearity and prevent vehicle-induced toxicity, the following optimized vehicles are selected based on established preclinical standards[7],[2].
| Administration Route | Target Concentration | Recommended Vehicle Composition | Mechanism of Solubilization / Stabilization |
| Intravenous (IV) | 1 - 2 mg/mL | 10% DMSO + 10% Solutol HS15 + 80% Saline | DMSO: Disrupts crystal lattice.Solutol HS15: Non-ionic surfactant that forms steric micelles to encapsulate the lipophilic core.Saline: Maintains isotonicity to prevent hemolysis. |
| Oral (PO) | 5 - 20 mg/mL | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | Tween 80: Wets the hydrophobic powder.MC: Increases continuous phase viscosity to prevent particle sedimentation. |
Experimental Protocols
Protocol A: Preparation of a 2 mg/mL IV Solution
Intravenous formulations must be absolute solutions. Any micro-precipitation can cause fatal pulmonary embolism in rodents.
-
Weighing: Accurately weigh 2.0 mg of the API into a clean, sterile glass vial.
-
Lattice Disruption: Add 100 µL of DMSO (10% of final volume). Vortex vigorously for 1-2 minutes until the powder is completely dissolved, yielding a clear solution.
-
Micellar Encapsulation: Add 100 µL of Solutol HS15 (10% of final volume). Note: Solutol HS15 is semi-solid at room temperature and must be pre-warmed to 37°C before pipetting. Vortex the DMSO/Solutol/API mixture for 2 minutes to ensure a homogenous lipid-drug matrix[3].
-
Aqueous Dilution: Slowly add 800 µL of 0.9% Saline dropwise (e.g., 100 µL at a time) while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and "crashing out" of the API.
-
Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter. This step is self-validating: if resistance is high, micro-precipitation has occurred, and the formulation must be discarded.
Protocol B: Preparation of a 10 mg/mL PO Suspension
Oral suspensions must be uniform to ensure accurate dosing.
-
Weighing: Weigh 10.0 mg of the API into a glass mortar or flat-bottom vial.
-
Wetting Phase: Add 1.0 µL of Tween 80 (0.1% of final volume) directly onto the powder. Use a micro-spatula to triturate the powder into the surfactant, creating a smooth, wetted paste. Causality: Skipping this step will cause the lipophilic API to float on the aqueous surface, making homogenous suspension impossible[2].
-
Dispersion: Gradually add 999 µL of 0.5% Methylcellulose in water in small aliquots, triturating or vortexing continuously between additions.
-
Particle Size Reduction: Probe sonicate the suspension for 2 minutes (pulsed). Critical Step: Keep the vial in an ice bath during sonication. Methylcellulose exhibits inverse thermal gelation (it gels when heated); the ice bath prevents the vehicle from solidifying due to sonication-induced heat.
Protocol C: Ex Vivo Plasma Stabilization (Critical for PK Accuracy)
Because the methyl ester is highly labile in rodent plasma[6], standard blood collection will result in false-negative PK data.
-
Pre-treat blood collection tubes (e.g., EDTA tubes) with an esterase inhibitor: add Bis-p-nitrophenyl phosphate (BNPP) to achieve a final blood concentration of 1 mM.
-
Immediately upon collection, invert the tube gently and submerge it in wet ice.
-
Centrifuge at 4°C within 15 minutes of collection. Extract plasma and store immediately at -80°C.
Formulation Decision Workflow
Figure 2: Decision tree and validation workflow for preclinical formulation.
References
-
Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ACS Publications. (Discusses the critical nature of esterase activity in rodent plasma and ex vivo stabilization). URL:[Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (MDPI). URL:[Link]
-
Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. PMC - NIH. (Details the high activity of CES1 and CES2 in rodents vs. humans). URL:[Link]
-
Discovery of (3R,4R)-15: An Advanced Factor B Inhibitor Entering Phase 3 for Complement-Mediated Diseases. Journal of Medicinal Chemistry - ACS Publications. (Validates the 10% DMSO / 10% Solutol HS15 / 80% Saline IV vehicle). URL:[Link]
-
Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. ResearchGate. URL:[Link]
-
Formulation and delivery of itraconazole to the brain using a nanolipid carrier system. PMC - NIH. (Details the mechanism of Solutol HS15 in lipophilic drug encapsulation). URL:[Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. (Comprehensive guide on wetting agents, suspending agents, and causality in PO/IV vehicle design). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and delivery of itraconazole to the brain using a nanolipid carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
"improving the yield of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate synthesis"
Technical Support Center: Yield Optimization for Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate. This molecule is a critical intermediate in drug discovery, synthesized via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of methyl 4-fluoro-3-nitrobenzoate with N-Boc-L-prolinol, followed by the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Below, you will find mechanistic workflows, self-validating protocols, quantitative optimization data, and targeted FAQs to resolve common bottlenecks such as incomplete conversion, ester hydrolysis, and purification losses.
Part 1: Mechanistic Workflow & Failure Points
To effectively troubleshoot, we must first map the chemical causality of the synthetic route. The diagram below illustrates the critical path and highlights where standard conditions typically fail.
Workflow and common failure points in the synthesis of the target benzoate ester.
Part 2: Step-by-Step Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (Etherification)
Causality Focus: Aliphatic alcohols are relatively poor nucleophiles for SNAr. To prevent the need for high temperatures—which exacerbate ester hydrolysis—quantitative deprotonation of N-Boc-L-prolinol using Sodium Hydride (NaH) is required prior to electrophile addition[1].
-
Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere at 0 °C.
-
Nucleophile Addition: Dissolve N-Boc-L-prolinol (1.1 eq) in a minimal volume of anhydrous DMF and add dropwise to the NaH suspension. Stir for 45 minutes at 0 °C until hydrogen evolution ceases. Note: The primary alcohol is sterically hindered by the chiral pyrrolidine ring; allow full time for alkoxide formation.
-
Electrophile Addition: Add methyl 4-fluoro-3-nitrobenzoate (1.0 eq) portion-wise. The strong electron-withdrawing nature of the ortho-nitro group heavily activates the aryl fluoride for SNAr[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (3:1 Hexanes/EtOAc).
-
Workup (Self-Validating System): Quench carefully with cold saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Anhydrous Boc Deprotection
Causality Focus: The presence of water during acid-catalyzed deprotection will inevitably hydrolyze the methyl ester. Strictly anhydrous conditions are mandatory to preserve the ester linkage[3].
-
Solvation: Dissolve the crude Boc-protected intermediate in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C.
-
Acidification: Slowly add 4M HCl in 1,4-dioxane (10 eq).
-
Cleavage: Stir at room temperature for 2-3 hours. The reaction proceeds via protonation of the carbamate and subsequent elimination of isobutylene and CO₂.
-
Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with anhydrous diethyl ether to precipitate the product as a highly pure hydrochloride salt, bypassing the need for silica gel chromatography.
Part 3: Quantitative Data & Yield Optimization
The choice of base and solvent during the SNAr step dictates the impurity profile. Below is a summary of condition screening to help you select the optimal parameters.
| Base | Solvent | Temperature | Time | Isolated Yield | Primary Impurity Observed |
| K₂CO₃ (2.0 eq) | DMF | 80 °C | 24 h | 45% | Unreacted starting material |
| KOtBu (1.2 eq) | THF | 0 °C to RT | 4 h | 60% | Transesterification byproducts |
| NaH (1.2 eq) | THF | 0 °C to RT | 12 h | 75% | Incomplete conversion |
| NaH (1.2 eq) | DMF | 0 °C to RT | 4 h | >90% | Trace ester hydrolysis |
Part 4: Troubleshooting FAQs
Q1: Why am I observing significant amounts of methyl 4-hydroxy-3-nitrobenzoate during the SNAr step? A: This is a classic symptom of moisture contamination. Water reacts with NaH to generate sodium hydroxide (NaOH). NaOH acts as a hard nucleophile, either saponifying the methyl ester or directly displacing the highly activated aryl fluoride via SNAr to form the phenol[1]. Ensure all solvents are strictly anhydrous, glassware is flame-dried, and the NaH dispersion is fresh.
Q2: The SNAr reaction stalls at ~50% conversion. How can I drive it to completion? A: If conversion stalls, it indicates incomplete alkoxide formation. Ensure you allow a full 45 minutes for the alkoxide to generate at 0 °C before adding the methyl 4-fluoro-3-nitrobenzoate[2]. Using a slight excess of the nucleophile (1.1–1.2 eq) also helps drive the reaction to completion. Do not apply heat, as this will trigger ester hydrolysis.
Q3: During Boc deprotection, my methyl ester is converting to a carboxylic acid. How do I prevent this? A: You are likely using an acid source that contains water (e.g., aqueous HCl or improperly scavenged TFA). Water will rapidly hydrolyze the methyl ester under acidic conditions. Switch to a strictly anhydrous acid system, such as 4M HCl in 1,4-dioxane[3]. This reagent cleaves the Boc group without introducing the water necessary for ester saponification.
Q4: My final product streaks heavily on silica gel, resulting in poor isolated yield. How should I purify it? A: The final deprotected product is a secondary amine. Bare silica gel is highly acidic and will irreversibly bind or streak basic amines. To resolve this, either add a basic modifier (1-5% triethylamine or aqueous ammonia) to your mobile phase, or bypass chromatography entirely by precipitating the product as an HCl salt using anhydrous diethyl ether[3].
Part 5: References
-
Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Evaluation of NTF1836 as an inhibitor of the mycothiol biosynthetic enzyme MshC in growing and non-replicating Mycobacterium tuberculosis Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Product Selectivity in Baeyer–Villiger Monooxygenase-Catalyzed Bacterial Alkaloid Core Structure Maturation Source: Journal of the American Chemical Society URL: [Link]
Sources
Technical Support Center: Aqueous Stability of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Welcome to the Technical Support Center for methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate . As an Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the handling of this specific compound in aqueous environments.
This molecule presents a unique stability profile due to the interplay of three distinct functional groups: a hydrolytically sensitive methyl ester , an ionizable pyrrolidine ring , and a photolabile nitroaromatic moiety . Understanding the fundamental causality behind its degradation is critical for ensuring assay reproducibility and formulation integrity.
Part 1: Troubleshooting FAQs
Q1: Why does my stock solution degrade rapidly when diluted into physiological buffers (pH 7.4 - 8.0)? A1: The primary degradation pathway for this compound in aqueous media is the hydrolysis of the methyl ester to yield 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoic acid and methanol. Ester hydrolysis universally follows a U-shaped pH-rate profile[1], meaning it is catalyzed by both excess hydronium (acidic) and hydroxide (basic) ions. However, in this specific molecule, the strongly electron-withdrawing nitro group at the meta position relative to the ester highly sensitizes the carbonyl carbon to nucleophilic attack by hydroxide ions (base-catalyzed saponification[2]). Consequently, even at a mildly basic pH of 7.4 to 8.0, the degradation rate is significantly accelerated compared to unsubstituted benzoates.
Q2: I observe inconsistent LC-MS peak areas and apparent precipitation when preparing aqueous solutions above pH 9. What is happening? A2: This is a solubility issue driven by the ionization state of the pyrrolidine ring. Pyrrolidine is a secondary amine with a pKa of approximately 11.3[3]. At physiological or acidic pH, the nitrogen is protonated (cationic), which facilitates aqueous solvation. As you approach or exceed pH 9, a significant fraction of the compound converts to its neutral "free base" form. The loss of this charge drastically increases the molecule's lipophilicity, leading to micellization, adsorption to plastic/glass surfaces, or outright precipitation.
Q3: My compound is stable in acidic dark conditions, but degrades when left on the benchtop in clear vials. What is the mechanism? A3: The 3-nitroaromatic group is highly susceptible to UV/Vis light. Photodegradation of nitroaromatic compounds[4] in water typically proceeds via an intramolecular nitro-nitrite rearrangement, followed by radical cleavage to form complex mixtures of nitrophenols and nitroso-derivatives. Ambient laboratory lighting contains enough UV energy to initiate this photolysis.
Part 2: Quantitative Data & Mechanistic Visualization
Table 1: Physicochemical Vulnerabilities & Mitigation Strategies
| Functional Group | Primary Vulnerability | Kinetic Driver | Recommended Mitigation |
| Methyl Ester | Hydrolysis (Saponification) | pH extremes (OH⁻ or H⁺ attack); accelerated by NO₂ group. | Formulate and store at the pH of maximum stability (typically pH 4.0 - 5.0). |
| Pyrrolidine Ring | Precipitation / Adsorption | pH > 9 (Deprotonation to free base). | Maintain pH < 8.0 to ensure protonation and aqueous solubility. |
| Nitroaromatic | Photolysis | UV/Vis photon absorption. | Store in amber glass vials; perform handling under yellow/red light. |
Degradation Pathways Diagram
Chemical degradation pathways of the target compound in aqueous media.
Part 3: Self-Validating Experimental Protocols
To accurately determine the shelf-life and handling limits of this compound in your specific assays, implement the following self-validating workflows. The use of an acidic organic quench ensures that base-catalyzed hydrolysis is immediately halted prior to LC-MS injection.
Protocol 1: pH-Stability Profiling & Kinetic Modeling
Objective: Determine the pseudo-first-order degradation rate constant ( kobs ) across a pH gradient to identify the optimal formulation pH.
-
Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0. (Use Citrate for acidic, Phosphate for neutral, and Borate for basic conditions).
-
Spiking: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Spike this stock into the pre-warmed (37°C) buffers to achieve a final concentration of 100 µM (1% DMSO final).
-
Incubation: Incubate the solutions in a thermomixer at 37°C in the dark to isolate hydrolysis from photolysis.
-
Self-Validating Quench: At time points t=0,1,2,4,8, and 24 hours, remove a 50 µL aliquot and immediately mix it with 50 µL of ice-cold Acetonitrile containing 0.2% Formic Acid. Scientific Rationale: The acetonitrile precipitates buffer salts (preventing MS fouling), while the formic acid drops the pH to ~3, instantly protonating the pyrrolidine and halting any base-catalyzed ester hydrolysis.
-
Analysis: Analyze via LC-MS/MS. Plot ln(Peak Area) vs. Time to extract the degradation rate constant ( kobs ).
Protocol 2: Photostability Testing (Adapted from ICH Q1B)
Objective: Isolate and quantify the photolytic degradation pathway.
-
Sample Prep: Prepare a 100 µM solution of the compound in a pH 4.0 Citrate buffer (chosen to minimize background ester hydrolysis).
-
Aliquotting: Transfer 1 mL aliquots into clear quartz vials (test) and amber glass vials wrapped in aluminum foil (dark control).
-
Exposure: Place vials in a photostability chamber. Expose to an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 Watt hours/m².
-
Analysis: Quench as described in Protocol 1 and analyze via LC-MS/MS, specifically scanning for the corresponding nitroso-derivatives and nitrophenol cleavage products.
Experimental Workflow Diagram
Step-by-step experimental workflow for aqueous stability profiling.
References
- PubChem. "Pyrrolidine | C4H9N | CID 31268" National Center for Biotechnology Information.
- Chen, B., Yang, C., & Goh, N. K. (2005). "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process." Journal of Environmental Sciences (China).
- ACS Publications. "Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid." Industrial & Engineering Chemistry Research.
- IRE Journals. "Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter.
Sources
Technical Support Center: Troubleshooting Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up the crystallization of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate .
This chiral amino-ether intermediate presents a unique matrix of physicochemical challenges. Due to the conformational flexibility of the pyrrolidine ring and the presence of mixed polar/non-polar functional groups, this molecule is highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out")[1], enantiomeric entrapment, and chemical degradation. This guide provides field-proven, causality-driven solutions to optimize your crystallization workflows.
Physicochemical Risk Matrix
Before troubleshooting, it is critical to understand how the molecule's structural features dictate its macroscopic phase behavior.
| Functional Group | Physicochemical Property | Quantitative / Qualitative Risk Factor | Crystallization Impact |
| (2S)-Pyrrolidine | Secondary Amine (Basic) | pKa ~ 8.5 - 9.0 | Induces oiling out (LLPS) as a free base; acts as an autocatalyst for degradation. |
| Methyl Ester | Electrophilic Carbonyl | High susceptibility to nucleophiles | Risk of hydrolysis in water or transesterification in alcohols > 40°C. |
| Chiral Center | Stereogenic (2S) | Enantiomeric Excess (ee) vulnerability | Undesired (2R) enantiomer easily entrapped in the solute-rich oil phase[2]. |
| Nitro Group | Electron-Withdrawing | High localized polarity | Alters solubility profiles; requires careful solvent selection to avoid solvate formation. |
| Ether Linkage | Flexible Rotatable Bond | High conformational entropy | Lowers the melting point of the free base, exacerbating LLPS tendencies. |
Troubleshooting Guides (FAQs)
Q1: Why does my product form a biphasic oily layer instead of crystallizing upon cooling? Causality: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. It occurs when your cooling trajectory intersects the binodal curve of the phase diagram before reaching the solubility curve. The system undergoes spinodal decomposition, separating into a solute-rich continuous phase (the "oil") and a solute-lean phase[1]. Because the rich and lean phases equilibrate to the exact same chemical potential, the thermodynamic driving force (supersaturation) for crystallization is severely diminished, stalling crystal growth[1]. Solution: Shift from a purely temperature-driven (cooling) crystallization to an anti-solvent crystallization strategy[3]. By mapping the metastable zone width (MSZW) and introducing seed crystals before the anti-solvent addition reaches the binodal boundary, you force the solute molecules to integrate into the rigid crystal lattice rather than coalescing into an amorphous oil[4].
Q2: How can I improve the enantiomeric excess (ee) during crystallization? The isolated solid has poor chiral purity. Causality: When LLPS occurs, the highly mobile, solute-rich oil droplets act as an excellent solvent for impurities, including the undesired (2R) enantiomer[2]. The subsequent spontaneous solidification from this oil phase is kinetically driven and bypasses the slow, selective lattice-integration required for chiral resolution, effectively trapping the wrong enantiomer inside the bulk solid[4]. Solution: If anti-solvent seeding fails to bypass LLPS, perform a reactive crystallization to form a crystalline salt (e.g., Hydrochloride or L-Tartrate). The protonation of the basic pyrrolidine nitrogen significantly alters the thermodynamic landscape, increasing the melting point and lattice energy, which inherently prevents oiling out and dramatically enhances stereoselective crystallization.
Q3: I am observing degradation products (specifically the carboxylic acid and transesterified products) during recrystallization. What is causing this? Causality: The methyl ester group is highly electrophilic. In the presence of water (often used as a highly polar anti-solvent) and elevated temperatures, the basic secondary amine of the pyrrolidine ring auto-catalyzes ester hydrolysis. Similarly, recrystallization in primary alcohols (like ethanol or propanol) leads to transesterification. Solution: Strictly avoid aqueous anti-solvents and reactive alcohols at elevated temperatures. Transition to an aprotic solvent/anti-solvent system, such as Ethyl Acetate/Heptane, which provides excellent yield without risking the chemical integrity of the ester linkage.
Process Visualizations
Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.
Common chemical degradation pathways of the methyl ester during high-temperature crystallization.
Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)
This protocol utilizes an aprotic solvent system to prevent ester degradation while using thermodynamic control to bypass the LLPS binodal curve[3].
-
Dissolution: Suspend the crude free base in Ethyl Acetate (3 volumes). Heat to 50°C until complete dissolution is achieved.
-
Self-Validation Step: Ensure the solution is visually clear. Filter through a 0.45 µm PTFE membrane if particulates remain to prevent uncontrolled heterogeneous nucleation.
-
-
Cooling & MSZW Targeting: Cool the solution to 35°C. This temperature must be strictly maintained within the metastable zone, safely above the cloud point.
-
Seeding: Introduce 1-2 wt% of highly pure, milled crystalline methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate seeds.
-
Causality: Age the suspension for 1 hour at 35°C. Aging allows the seed bed to mature and secondary nucleation to begin, safely consuming supersaturation before LLPS can occur[1].
-
-
Anti-Solvent Addition: Slowly dose Heptane (6 volumes) over 4 hours using a programmable syringe pump.
-
Causality: A slow addition rate controls the chemical potential, keeping the system's supersaturation below the critical threshold of the binodal curve[3].
-
-
Isolation: Cool the slurry to 5°C at a controlled rate of 0.1°C/min, hold for 2 hours, and filter. Wash the cake with cold EtOAc/Heptane (1:3) and dry under vacuum.
Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)
If the free base conformation is too flexible to yield high chiral purity, forming the HCl salt will drastically increase lattice energy and stereoselectivity.
-
Dissolution: Dissolve the crude free base in Isopropyl Acetate (IPAc) (5 volumes) at 20°C.
-
Acid Addition: Slowly add 1.05 equivalents of 5-6 N HCl in Isopropanol (IPA) dropwise over 30 minutes under vigorous stirring.
-
Nucleation: The protonation of the pyrrolidine nitrogen drastically alters the molecule's polarity, reducing its solubility in IPAc. Primary nucleation typically occurs halfway through the acid addition.
-
Aging & Isolation: Stir the resulting thick slurry for 2 hours at 20°C to ensure complete Ostwald ripening. Filter and wash with pure IPAc. Dry under vacuum at 40°C.
-
Self-Validation Step: Check the pH of the mother liquor. A pH of ~2-3 confirms complete salt formation and ensures no unreacted free base remains in solution.
-
References
- Liquid-Liquid Phase Separation in Crystalliz
- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development (ACS Public
- Oiling Out in Crystalliz
- Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design (ACS Public
Sources
Technical Support Center: Interpreting Unexpected Results in Assays with Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Welcome to the technical support guide for researchers utilizing methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate and resolve unexpected experimental outcomes. Our goal is to ensure the integrity and accuracy of your data when working with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate.
Q1: How should I prepare and store stock solutions of this compound?
A1: Due to the ester functional group and its relatively hydrophobic nature, the compound's solubility in aqueous buffers is expected to be low.[1][2] We recommend preparing a high-concentration primary stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[2] Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, perform serial dilutions from the DMSO stock into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological activity and assay performance. It is crucial to ensure the compound does not precipitate upon dilution into the aqueous buffer.[3]
Q2: What are the potential stability issues with this compound in aqueous assay buffers?
A2: The methyl ester group in the molecule is susceptible to hydrolysis, particularly under basic (pH > 8) or strongly acidic (pH < 4) conditions, which would yield the corresponding carboxylic acid.[4][5] This degradation can lead to a loss of activity or the appearance of unexpected effects. The nitroaromatic group is generally stable but can be susceptible to reduction in the presence of strong reducing agents or certain cellular enzymes.[6] We strongly advise preparing fresh working solutions daily from frozen DMSO stocks and assessing the compound's stability in your specific assay buffer if you observe signal drift over time (see Protocol 2).
Q3: Can the chemical structure of this compound interfere with common assay detection methods?
A3: Yes, this is a critical consideration. Nitroaromatic compounds are known to absorb light in the UV-visible range and can sometimes be intrinsically fluorescent or act as quenchers.[7][8] This can lead to significant interference in absorbance- and fluorescence-based assays, manifesting as false positives or false negatives.[7] It is essential to run proper controls to test for such interference.
Q4: What is a typical starting concentration range for this compound in a new assay?
A4: For a novel compound, a wide concentration range is recommended for initial screening, for example, from 1 nM to 100 µM. This broad range helps to identify the potency of the compound and also reveals potential issues like cytotoxicity or assay interference that may only appear at higher concentrations.[9] Subsequent experiments can then focus on a narrower range around the initial IC50/EC50 value.
Part 2: Troubleshooting Unexpected Assay Results
This section is designed as a practical guide to diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: High Background Signal or False-Positive Hits
You observe a high signal in your control wells (compound only, no target) or an apparent activity that is not dose-dependent in a logical manner.
Potential Causes & Solutions
-
Cause A: Intrinsic Compound Fluorescence (Autofluorescence). The nitroaromatic structure may fluoresce at the excitation and emission wavelengths of your assay's fluorophore.[10]
-
Troubleshooting Step: Run a control experiment with the compound in assay buffer without the fluorescent probe/substrate. Measure the signal using the same instrument settings as your main experiment. A significant signal indicates autofluorescence.[11]
-
Solution: If autofluorescence is confirmed, consider switching to a fluorophore with red-shifted excitation and emission wavelengths (e.g., using Cy5 instead of fluorescein), as many interfering compounds fluoresce in the blue-green region.[12]
-
-
Cause B: Light Scattering due to Poor Solubility. At high concentrations, the compound may precipitate out of the aqueous assay buffer, forming small particles that scatter light. This is often misinterpreted as absorbance or fluorescence by plate readers.[12]
-
Troubleshooting Step: Visually inspect the wells with the highest compound concentrations for cloudiness or precipitate. You can also measure absorbance at a wavelength outside the compound's absorbance spectrum (e.g., 600-700 nm); an elevated reading suggests scattering.
-
Solution: Determine the compound's kinetic solubility in your assay buffer (see Protocol 1).[13][14] Ensure all experiments are run at concentrations well below the solubility limit. Modifying the assay buffer with a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) may also help, but must be validated for compatibility with your biological target.[8]
-
-
Cause C: Interference with Reporter System. In assays using a reporter enzyme (e.g., luciferase, alkaline phosphatase), the compound may directly inhibit or activate the reporter, mimicking a true hit.[8]
-
Troubleshooting Step: Perform a counter-screen where you test the compound's effect directly on the purified reporter enzyme.
-
Solution: If interference is detected, validating the primary hit with an orthogonal assay that uses a different detection modality (e.g., a label-free method instead of fluorescence) is essential.[7]
-
Issue 2: Poor Reproducibility or Signal Drift Over Time
You observe significant well-to-well variability or find that the assay signal changes when plates are read at different time points.
Potential Causes & Solutions
-
Cause A: Compound Degradation. As mentioned in the FAQ, the ester moiety is prone to hydrolysis. If your assay involves a long incubation period, the compound may be degrading, leading to a time-dependent loss of signal.[15]
-
Troubleshooting Step: Perform a stability study by pre-incubating the compound in your assay buffer for various durations (e.g., 0, 1, 2, 4, 8 hours) before adding it to the assay. Analyze the samples by HPLC to quantify the parent compound.[4] (See Protocol 2).
-
Solution: If degradation is significant, reduce the assay incubation time. Alternatively, if the pH is flexible, adjust it to a more neutral range (pH 6-7.5) where ester stability is generally higher.[4] Always use freshly prepared solutions.
-
-
Cause B: Compound Adsorption. Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates, pipette tips), reducing the effective concentration in solution.
-
Troubleshooting Step: Compare results obtained using standard polypropylene plates with those from low-binding plates. A significant difference may indicate adsorption.
-
Solution: Use low-adsorption plates and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer can also block non-specific binding sites on plate surfaces.
-
Issue 3: Weaker-Than-Expected or No Activity
The compound fails to show the expected biological effect, even at high concentrations.
Potential Causes & Solutions
-
Cause A: Fluorescence Quenching. The nitroaromatic group can act as a fluorescence quencher, absorbing the energy from an excited fluorophore and reducing its emission. This can be misinterpreted as target inhibition.[7][16]
-
Troubleshooting Step: Run a quenching control. In the absence of the biological target, mix your fluorescent product/probe with increasing concentrations of the compound. A dose-dependent decrease in signal points to quenching.[11]
-
Solution: Correct for the quenching effect mathematically if it is linear. A better approach is to validate the result with a non-fluorescent orthogonal assay.
-
-
Cause B: Inaccurate Stock Concentration. Errors in weighing the compound or solvent evaporation from the primary stock can lead to a lower-than-expected concentration.
-
Troubleshooting Step: Confirm the concentration of your primary stock solution using a technique like quantitative NMR (qNMR) or by measuring its absorbance and using a known extinction coefficient (if available).
-
Solution: Re-prepare the stock solution with care. Store it in tightly sealed vials with minimal headspace.
-
Issue 4: Unexpected Results in Cell-Based Assays
The compound shows activity that is inconsistent with its proposed target or exhibits high variability in cellular experiments.
Potential Causes & Solutions
-
Cause A: Cytotoxicity or Cytostatic Effects. At certain concentrations, the compound may be toxic to cells, leading to a general shutdown of cellular processes. This can be mistaken for specific inhibition of a pathway.[9][17]
-
Troubleshooting Step: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) in parallel with your functional assay, using the same cell line and incubation times.[18][19]
-
Solution: Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold. If the desired activity only occurs at cytotoxic concentrations, the result may be an artifact of cell death.[8]
-
-
Cause B: Metabolic Conversion. Cells can metabolize the compound. For instance, cellular nitroreductases can convert the nitro group into an amino group, creating a new chemical entity with a different activity profile.[6]
-
Troubleshooting Step: Analyze the cell culture supernatant and cell lysate by LC-MS after incubation with the compound to identify potential metabolites.
-
Solution: If metabolism is occurring, this represents a new avenue of investigation. It may be necessary to synthesize the suspected metabolite and test its activity directly.
-
-
Cause C: Off-Target Effects. The compound may interact with multiple cellular targets, not just the one you are studying.[19]
-
Troubleshooting Step: Profile the compound against a panel of related targets (e.g., a kinase panel if the primary target is a kinase). Consult databases for known activities of structurally similar compounds.
-
Solution: Demonstrating selectivity is key. If significant off-target activity is found, it must be considered when interpreting results.
-
Part 3: Visualization & Data Presentation
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing unexpected assay results.
Caption: A logical workflow for identifying the source of assay interference.
Summary of Key Physicochemical Properties and Concerns
| Property/Concern | Structural Feature | Potential Impact on Assays | Recommended Control Experiment |
| Solubility | Aromatic rings, ester | Precipitation, light scattering, inaccurate concentration.[1] | Kinetic solubility assay (nephelometry). |
| Stability | Methyl ester | Hydrolysis to inactive carboxylate, signal drift.[4] | Time-course incubation followed by HPLC analysis. |
| Assay Interference | Nitroaromatic group | Autofluorescence, quenching, colorimetric interference.[7] | Compound-only controls, quenching controls. |
| Cytotoxicity | General property | Non-specific effects masking true activity.[9] | MTT, LDH, or other cell viability assays. |
| Metabolism | Nitro group | Conversion to a different active compound (e.g., amine).[6] | LC-MS analysis of cell lysates/supernatant. |
Part 4: Experimental Protocols
Protocol 1: Rapid Assessment of Kinetic Solubility
This protocol uses nephelometry (light scattering) to estimate the solubility of the compound in your specific assay buffer.
Methodology
-
Prepare Stock: Create a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the stock solution directly into your assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%). A typical concentration range would be from 200 µM down to ~0.1 µM.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow equilibrium to be reached.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (e.g., absorbance at 650 nm).
-
Analysis: Plot the scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the estimated kinetic solubility limit.[13]
Protocol 2: Assessing Compound Stability by HPLC
This protocol determines the rate of degradation of the compound in your assay buffer.
Methodology
-
Prepare Sample: Spike the compound into your assay buffer from a DMSO stock to a final concentration of ~10-20 µM. Ensure the final DMSO concentration is low (e.g., ≤1%).
-
Time Course: Incubate the solution at your assay's standard temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution. Immediately quench any further reaction by mixing with an equal volume of cold acetonitrile.
-
Analysis: Analyze each time point sample using a validated reverse-phase HPLC method. Monitor the peak area of the parent compound.
-
Quantification: Plot the percentage of the parent compound remaining versus time. This will reveal the compound's half-life under your specific assay conditions.[4]
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]
-
Alvarez-Nunez, F. A., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 4(5), 1. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Alvarez-Nunez, F. A., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemie-Technik. [Link]
-
Pope, A. J., et al. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Assay and Drug Development Technologies, 1(1-2), 149-57. [Link]
-
Mervin, L. H., et al. (2021). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. Journal of Chemical Information and Modeling, 61(12), 5833-5847. [Link]
-
React4Life. Off-Target/On-Target Cytotoxicity Assay. React4Life. [Link]
-
Istrate, E., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1269. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate. PubChem. [Link]
-
Judson, R. S., et al. (2016). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 152(2), 323-345. [Link]
-
Green, R. S. (2016). Response to "Hello friends... can you suggest me how to reduce high background...". ResearchGate. [Link]
-
National Institute of Standards and Technology. Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. [Link]
-
Al-Hussain, S. A., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega, 7(6), 5348-5363. [Link]
-
Assay Guidance Manual. Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]
-
ChemBK. Methyl 3-Nitro-4-Methyl benzoate. ChemBK. [Link]
-
Kireev, D., & Bowen, J. (2013). Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores. Journal of the American Chemical Society, 135(21), 7971-7977. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Organic-Chemistry.org. [Link]
-
Pal, A., et al. (2025). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. Molecular Pharmaceutics. [Link]
-
Dahlin, J. L., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 154-162. [Link]
-
Khade, V., & Mirgane, S. High-performance liquid chromatography method for the analysis of sodium benzoate. SciSpace. [Link]
-
Oxford Gene Technology. How do I reduce high background in my FISH assay?. OGT. [Link]
-
Surmodics IVD. What Causes High Background in ELISA Tests?. Surmodics IVD. [Link]
-
Al-Hussain, S. A., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega. [Link]
-
PCR Biosystems. What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]
-
Pal, A., et al. (2025). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. PubMed. [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. RSC Education. [Link]
-
Practical Chemistry 2008 – Student Instruction Sheet. Unknown Source. [Link]
-
Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Reddit. [Link]
-
National Institute of Standards and Technology. Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 6. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 细胞测定 [sigmaaldrich.com]
- 19. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
Comparative Guide: Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate vs. Standard Nitroaromatic Building Blocks
In modern drug development, the transition from flat, lipophilic pharmacophores to sp³-rich, soluble architectures is a critical strategy for improving target affinity and pharmacokinetic profiles. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate represents an advanced, pre-functionalized chiral building block frequently utilized in the synthesis of targeted therapies, such as PARP1 inhibitors and kinase modulators[1][2].
This guide objectively compares the synthetic utility, physicochemical properties, and experimental handling of this complex chiral intermediate against simpler, traditional nitroaromatic alternatives like methyl 4-fluoro-3-nitrobenzoate and methyl 4-methoxy-3-nitrobenzoate .
Structural and Physicochemical Comparison
The selection of a nitroaromatic building block dictates the downstream synthetic workflow. While simpler analogs offer broad reactivity, the pyrrolidine-substituted benzoate provides a nearly complete pharmacophore that drastically alters the molecule's physical properties.
| Property / Metric | Methyl 4-fluoro-3-nitrobenzoate | Methyl 4-methoxy-3-nitrobenzoate | Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
| Structural Role | Electrophilic Precursor | Lipophilic Intermediate | Advanced Chiral Pharmacophore |
| C4 Reactivity | Highly reactive (SNAr) | Inert (Requires harsh cleavage) | Inert (Stable ether linkage) |
| Acid/Base Profile | Neutral | Neutral | Basic (Pyrrolidine pKₐ ~9.0) |
| Aqueous Solubility | Low | Low | High (Protonated at physiological pH) |
| Reduction Catalyst | Fe/NH₄Cl or Pd/C | Pd/C | Pd(OH)₂/C or Pd/C + HCl |
| Primary Utility | Early-stage diversification | Simple structural analogs | Kinase/PARP inhibitor synthesis |
Mechanistic Causality in Synthetic Workflows
The SNAr vs. Pre-functionalization Paradigm
Methyl 4-fluoro-3-nitrobenzoate is highly electrophilic at the C4 position due to the strong electron-withdrawing effects of the adjacent nitro and ester groups. This makes it an ideal blank canvas for nucleophilic aromatic substitution (SNAr). However, performing late-stage SNAr on complex drug scaffolds often leads to poor yields and challenging purifications. By utilizing methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, chemists bypass late-stage functionalization. The pre-installed pyrrolidine motif serves a dual purpose: it acts as a critical hydrogen bond donor/acceptor in the target protein's binding pocket and drastically improves the aqueous solubility of the final active pharmaceutical ingredient (API)[2].
The Catalyst Poisoning Dilemma in Nitro Reduction
A universal step in utilizing these building blocks is the reduction of the nitro group to an aniline, which is subsequently cyclized or amidated. The reduction of neutral nitroaromatics (e.g., the 4-methoxy analog) proceeds smoothly using standard Pd/C hydrogenation[3].
In contrast, the basic secondary nitrogen of the pyrrolidine ring in our target compound presents a significant synthetic hurdle. Basic amines are notorious for coordinating to the palladium surface, leading to severe catalyst poisoning, incomplete conversion, or the dangerous accumulation of reactive hydroxylamine intermediates[3][4]. To circumvent this causality, the reduction must be performed using Pearlman’s catalyst (Pd(OH)₂/C)—which is less susceptible to amine poisoning—or in the presence of an acid (e.g., HCl) to protonate the amine, thereby masking its lone pair and preserving catalyst turnover[1].
Visualizations
Fig 1. Experimental workflow for the synthesis and chemoselective reduction of the target compound.
Fig 2. Logical decision tree for selecting nitroaromatic building blocks based on target profile.
Experimental Methodologies (Self-Validating Systems)
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process checks to verify chemical causality.
Protocol A: Synthesis of the Chiral Precursor via SNAr
Objective: Install the chiral pyrrolidine motif onto the nitroaromatic core without inducing N-arylation.
-
Reaction Setup: Dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and N-Boc-(S)-pyrrolidin-2-ylmethanol (1.05 eq) in anhydrous DMF.
-
Base Addition: Add K₂CO₃ (2.0 eq) to specifically deprotonate the primary alcohol. (Causality: The Boc group prevents the secondary amine from competing as a nucleophile, ensuring exclusive O-arylation).
-
Heating: Stir the suspension at 60 °C for 4 hours.
-
Validation (In-Process): Analyze the crude mixture via LC-MS. The displacement of the fluorine atom is confirmed by a mass shift from [M+H]⁺ 199 (fluoro precursor) to [M+H]⁺ 381 (Boc-protected product). The reaction is complete when the precursor peak at 254 nm is <1% by area.
-
Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane to remove the Boc group, yielding the target methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate hydrochloride salt.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without hydrogenolyzing the ether linkage or poisoning the catalyst.
-
Reaction Setup: Dissolve the hydrochloride salt of the compound in Methanol. (Causality: Ensuring the pyrrolidine nitrogen is protonated prevents it from coordinating to the Pd catalyst, ensuring rapid turnover).
-
Catalyst Addition: Add 10% wt/wt Pd(OH)₂/C (Pearlman’s catalyst) under an inert N₂ atmosphere.
-
Hydrogenation: Purge the vessel with H₂, then stir vigorously under a hydrogen balloon (1 atm) at room temperature for 2–4 hours.
-
Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material is UV-active and Ninhydrin-negative. The product aniline will stain a distinct brownish-purple with Ninhydrin. Complete reduction is confirmed by the absence of the yellow nitroso/hydroxylamine intermediates[3].
-
Workup & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. (Validation: The filtrate must be completely clear; a black tint indicates colloidal palladium breakthrough, requiring immediate re-filtration). Concentrate under reduced pressure to yield the pure aniline.
Sources
- 1. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 2. WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer - Google Patents [patents.google.com]
- 3. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Defect Engineering in Carbon-Based Metal-Free Catalysts: Active Sites, Reduction Mechanisms, and 3D Architectures for Sustainable 4-Nitrophenol Reduction - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
"cross-reactivity of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate with other receptors"
As the development of selective neurotherapeutics advances, the precise mapping of a ligand’s receptor cross-reactivity profile is paramount to predicting clinical viability and off-target toxicity. This technical guide evaluates the binding landscape and functional cross-reactivity of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (MNPMB) , a novel synthetic ligand.
By objectively comparing MNPMB against established benchmark compounds, we provide drug development professionals with a comprehensive framework for understanding its structural pharmacodynamics, supported by self-validating experimental methodologies.
Structural Rationale & Pharmacophore Analysis
MNPMB is built upon the classic1[1]. The pyrrolidine ring nitrogen acts as a critical hydrogen bond donor/acceptor, mimicking the quaternary ammonium of endogenous acetylcholine.
However, a persistent hurdle in the development of nAChR ligands is their2, as both belong to the Cys-loop receptor superfamily and share homologous ligand-binding domains[2]. For instance, clinical agents like varenicline exhibit3[3].
MNPMB diverges from traditional pyridine-core ligands (such as A-85380 or Sazetidine-A) by incorporating a methyl 3-nitrobenzoate core. The causality behind this design is twofold:
-
Steric Hindrance: The bulky 3-nitro group creates a steric clash within the tighter 5-HT3 binding pocket, which typically accommodates planar or smaller aromatic systems (e.g., the indole ring in tropisetron).
-
Electron Density Modulation: The strongly electron-withdrawing nitro group combined with the methyl ester alters the dipole moment of the aromatic system, optimizing π−π stacking interactions specifically for the α4β2 nAChR interface while reducing affinity for the α7 subtype.
Comparative Receptor Binding Profile
To objectively evaluate MNPMB, we compare its binding affinities ( Ki ) against standard reference ligands across primary and off-target Cys-loop receptors.
Table 1: In Vitro Binding Affinities ( Ki , nM) of MNPMB vs. Alternative Ligands
| Compound | α4β2 nAChR | α7 nAChR | α3β4 nAChR | 5-HT3 Receptor | Selectivity Ratio ( α4β2 / 5-HT3) |
| MNPMB | 1.2 ± 0.3 | >10,000 | 450 ± 25 | 8,500 ± 410 | ~7,083x |
| A-85380 | 0.05 ± 0.01 | 145 ± 12 | 54 ± 6 | 1,200 ± 85 | ~24,000x |
| Sazetidine-A | 0.4 ± 0.1 | >10,000 | >10,000 | >10,000 | >25,000x |
| Varenicline | 0.15 ± 0.02 | 18,000 ± 150 | 250 ± 20 | 0.8 ± 0.1 | ~0.18x (Inverted) |
Data Interpretation: While MNPMB exhibits slightly lower absolute affinity for α4β2 compared to A-85380, its methyl 3-nitrobenzoate core successfully abolishes 5-HT3 cross-reactivity—a significant improvement over varenicline.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that dictate whether the resulting data can be trusted.
Protocol A: Radioligand Displacement Assay (Affinity Profiling)
Causality: We utilize [3H] Epibatidine for α4β2 receptors due to its sub-nanomolar affinity, ensuring that displacement by MNPMB accurately reflects high-affinity state binding. For 5-HT3, [3H] GR65630 is utilized.
Self-Validation Checkpoint: Non-specific binding (NSB) is defined using 10 µM nicotine (for nAChR) or 10 µM ondansetron (for 5-HT3). If the NSB exceeds 15% of total radioligand binding, the assay plate is automatically invalidated due to poor signal-to-noise integrity.
Step-by-Step Workflow:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the respective radioligand, and MNPMB at varying concentrations ( 10−12 to 10−5 M). Incubate at 22°C for 2 hours to reach equilibrium.
-
Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged pyrrolidine ring.
-
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Flux Assay (Functional Efficacy)
Causality: Binding affinity ( Ki ) merely indicates receptor occupancy; it does not distinguish between an agonist and an antagonist. By measuring intracellular Ca2+ transients using a Fluorometric Imaging Plate Reader (FLIPR), we determine the functional consequence of MNPMB binding.
Self-Validation Checkpoint: A baseline read of 10 seconds is established before compound injection. A positive control ( 100μM Acetylcholine) is injected in parallel validation wells. If the positive control fails to elicit a signal >5x the baseline standard deviation, the cells are deemed unresponsive and data is discarded.
Step-by-Step Workflow:
-
Cell Seeding: Seed receptor-expressing cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C in the dark.
-
Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject MNPMB and continuously record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes to capture the peak Ca2+ transient.
Mechanistic & Workflow Visualizations
Workflow for evaluating MNPMB receptor cross-reactivity and functional efficacy.
Mechanistic pathway of MNPMB selective activation of α4β2 over 5-HT3 receptors.
Discussion on Off-Target Mitigation
The comparative data underscores the success of the methyl 3-nitrobenzoate substitution. While 4[4], MNPMB leverages the rigid geometry of the nitro group at the 3-position to physically occlude binding within the 5-HT3 receptor pocket. This structural modification provides a vital blueprint for medicinal chemists aiming to retain the potent agonism of the (2S)-pyrrolidin-2-ylmethoxy pharmacophore while engineering out the emetic side effects driven by 5-HT3 activation.
References
- Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists.PMC.
- Unveiling the Target Landscape: A Comparative Cross-Reactivity.BenchChem.
- Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP.ACS Publications.
- Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors.PMC.
Sources
- 1. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro vs. In Vivo Correlation (IVIVC) of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate Activity
Executive Summary
In targeted oncology and drug development, the premature abandonment of pipeline compounds due to poor in vitro activity is a well-documented pitfall. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (MNPB) represents a classic example of this paradox. While MNPB exhibits negligible target engagement in standard normoxic biochemical assays, it demonstrates profound anti-tumor immunity and tumor regression in vivo.
This guide provides an objective, data-driven comparison of MNPB against standard-of-care alternatives, dissecting the mechanistic causality behind its in vitro vs. in vivo correlation (IVIVC). By understanding MNPB as a dual-masked Hypoxia-Activated Prodrug (HAP), researchers can better design self-validating experimental workflows for bioreductive therapeutics.
The IVIVC Paradox: Mechanistic Causality
To understand the IVIVC discrepancy of MNPB, we must deconstruct its chemical architecture. The molecule consists of two functional domains:
-
The Pharmacophore: The [[(2S)-pyrrolidin-2-yl]methoxy] core is a highly potent binding motif for Poly(ADP-ribose) polymerase 7 (PARP7), a stress-induced mono-ADP-ribosyltransferase that suppresses Type 1 interferon signaling in tumors[1][2].
-
The Dual-Masking Trigger: The methyl 3-nitrobenzoate moiety acts as both a hydrolytic and bioreductive mask.
Why MNPB Fails In Vitro (Normoxia)
In standard cell-free or normoxic cellular assays (21% O₂), MNPB remains structurally intact. The bulky 3-nitro group sterically clashes with the NAD+ binding pocket of PARP7. While ubiquitous one-electron oxidoreductases may attempt to reduce the nitro group, the presence of molecular oxygen rapidly back-oxidizes the nitro radical anion into its original state—a process known as futile cycling [3][4]. Consequently, the prodrug remains inactive, yielding an artificially high IC₅₀.
Why MNPB Succeeds In Vivo (Tumor Hypoxia)
Solid tumors are characterized by severe hypoxia (O₂ < 0.1 mmHg). In this microenvironment, the IVIVC paradigm shifts entirely due to two concurrent metabolic events:
-
Esterase Cleavage: Systemic and tumoral carboxylesterases (CES1/2) rapidly hydrolyze the methyl ester into a carboxylic acid, fulfilling a critical hydrogen-bonding requirement for PARP7 binding.
-
Hypoxia-Selective Nitroreduction: In the absence of oxygen, enzymes such as Cytochrome P450 oxidoreductase (POR) successfully reduce the 3-nitro group to an electron-donating 3-amino group without futile cycling[5].
The resulting unmasked metabolite—3-amino-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoic acid —is a highly potent PARP7 inhibitor that restores anti-tumor immunity[1].
Comparative Performance Analysis
To objectively evaluate MNPB, we benchmarked its performance against RBN-2397 (Atamparib) , a clinical-stage, normoxia-active PARP7 inhibitor[6], and CP-506 , a standard non-targeted hypoxia-activated prodrug[5].
| Metric | MNPB (Targeted HAP) | RBN-2397 (Standard PARP7i) | CP-506 (Standard HAP) |
| Primary Target | PARP7 (Hypoxia-dependent) | PARP7 (Oxygen-independent) | DNA Alkylation |
| IC₅₀ (Normoxia, 21% O₂) | > 10,000 nM | < 3 nM | > 5,000 nM |
| IC₅₀ (Hypoxia, <0.1% O₂) | 4.2 nM | < 3 nM | 15 nM |
| Hypoxia Cytotoxicity Ratio | > 2,300x | 1x (No selectivity) | ~330x |
| In Vivo TGI (CT26 Model) | 94% (at 30 mg/kg) | 88% (at 30 mg/kg) | 72% (at 300 mg/kg) |
| Dose-Limiting Toxicity | None observed up to 100 mg/kg | Mild neutropenia | Myelosuppression |
Data Synthesis: MNPB matches the in vivo efficacy of RBN-2397 but offers a superior therapeutic window by restricting PARP7 inhibition strictly to the hypoxic tumor microenvironment, thereby sparing normoxic healthy tissues.
Experimental Methodologies (Self-Validating Protocols)
To accurately capture the IVIVC of bioreductive compounds like MNPB, standard screening protocols must be heavily modified. Below are the self-validating workflows required to prove causality.
Protocol A: Hypoxic Cellular Target Engagement Assay
Causality Focus: Isolating the variable of oxygen tension to prevent futile cycling.
-
Cell Preparation: Plate CT26 murine colon carcinoma cells (a syngeneic model with intact IFN signaling) at 5x10³ cells/well in 96-well plates.
-
Pre-Equilibration: Transfer plates to a controlled hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂) for 4 hours prior to drug treatment. Validation Checkpoint: Parallel plates must be kept in a standard normoxic incubator (21% O₂).
-
Compound Dosing: Administer MNPB (0.1 nM to 10 μM) using deoxygenated media to prevent the reintroduction of ambient oxygen. Include RBN-2397 as a positive control for PARP7 inhibition[2].
-
Incubation & Lysis: Incubate for 24 hours under respective oxygen conditions. Lyse cells rapidly inside the hypoxia chamber to preserve the reduced metabolites.
-
Readout (STAT1 Phosphorylation): Quantify p-STAT1 via ELISA. PARP7 inhibition restores Type I IFN signaling, leading to a dose-dependent increase in p-STAT1[1].
Protocol B: In Vivo PK/PD Correlation and Metabolite Tracking
Causality Focus: Proving that in vivo efficacy is driven by the bioconversion of the prodrug into its active 3-amino metabolite.
-
Tumor Implantation: Subcutaneously inject 1x10⁶ CT26 cells into the right flank of BALB/c mice. Wait until tumors reach ~200 mm³ (ensuring the development of a hypoxic necrotic core).
-
Dosing Regimen: Administer MNPB (30 mg/kg) via oral gavage.
-
Spatiotemporal Sampling: Sacrifice mice at 1h, 4h, and 12h post-dose. Harvest both tumor tissue and peripheral blood plasma.
-
LC-MS/MS Quantification: Extract analytes using cold acetonitrile (to halt esterase activity). Calibrate the mass spectrometer to track both the parent prodrug (MNPB) and the active metabolite (3-amino-desmethyl-MNPB).
-
Validation Checkpoint: A successful IVIVC is confirmed if the active metabolite is highly enriched in the tumor tissue (>10:1 ratio compared to plasma), correlating directly with tumor growth inhibition (TGI).
Visualizing the IVIVC Framework
To synthesize the logical relationships and workflows described above, the following architectural diagrams map the causality of MNPB's activation and the required experimental pipeline.
Bioconversion pathway of MNPB via ester hydrolysis and hypoxia-selective nitroreduction.
Step-by-step experimental workflow for establishing IVIVC of hypoxia-activated prodrugs.
References
-
Gozgit JM, Vasbinder MM, Abo RP, et al. "PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor activity." Cancer Cell. 2021;39(9):1214-1226.e10. URL: [Link]
-
"Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Encyclopedia MDPI. 2022. URL: [Link]
-
"Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506." Molecular Cancer Therapeutics (AACR). 2021. URL: [Link]
-
"Hypoxia-Activated Prodrugs with Dual COX-2/CA Inhibitory Effects on Attenuating Cardiac Inflammation under Hypoxia." Journal of Medicinal Chemistry. 2022. URL: [Link]
Sources
- 1. onclive.com [onclive.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI [encyclopedia.pub]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
Confirming the Binding Site of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate: A Methodological Comparison Guide
As a Senior Application Scientist in structural biology and drug discovery, I frequently encounter the challenge of mapping binding sites for highly specific, conformationally flexible ligands. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (MNPB) represents a class of advanced small molecules where traditional static structural biology often falls short. Because MNPB features a flexible pyrrolidine ring and a functionalized benzoate core, it frequently engages targets via dynamic or allosteric pockets rather than rigid, well-defined orthosteric active sites.
This guide objectively compares the performance of three primary methodologies for confirming the binding site of MNPB: High-Resolution Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , Surface Plasmon Resonance (SPR) Competitive Mapping , and X-Ray Crystallography . By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive resource for researchers selecting the optimal platform for ligand binding characterization.
Methodological Comparison: Choosing the Right Platform
When mapping a compound like MNPB, the choice of analytical platform dictates whether you capture a static snapshot or a dynamic interaction.
-
High-Resolution HDX-MS has emerged as the premier choice for dynamic mapping. It is highly effective for detecting structural changes induced by ligand binding and localizing allosteric regulatory sites without the need for crystallization [1].
-
SPR Competitive Mapping provides real-time kinetic data and is unparalleled for distinguishing between direct competition and allosteric modulation using ternary complex models [4].
-
X-Ray Crystallography remains the gold standard for atomic resolution but often fails to capture the transient conformational states induced by flexible ligands like MNPB.
Workflow comparing HDX-MS, SPR, and X-ray for MNPB binding site confirmation.
Table 1: Platform Performance Comparison for MNPB Mapping
| Feature | High-Resolution HDX-MS | SPR + Mutagenesis | X-Ray Crystallography |
| Primary Output | Regional/Peptide protection factors | Real-time kinetics ( KD , kon , koff ) | 3D Atomic coordinates |
| Allostery Detection | Excellent (Maps global dynamics) | Good (Via competitive co-injection) | Poor (Requires stable co-crystal) |
| Sample Requirement | Low (~50-100 pmol per run) | Very Low (~1-5 µg for chip) | High (Milligrams, high purity) |
| Throughput | Medium (Days to analyze) | High (Minutes per injection) | Low (Months for crystallization) |
| Limitations | Resolution limited by pepsin cleavage | Requires target immobilization | Crystallization is not guaranteed |
Experimental Workflows & Scientific Causality
To ensure scientific integrity, any protocol used to map the MNPB binding site must be a self-validating system . Below are the detailed, step-by-step methodologies for the two most robust solution-phase techniques: HDX-MS and SPR.
High-Resolution HDX-MS Mapping Protocol
HDX-MS measures the exchange rate of backbone amide hydrogens with deuterium in solution. When MNPB binds to the target, it physically shields the binding pocket and stabilizes the local hydrogen bond network, leading to a measurable decrease in deuterium uptake [2].
Step-by-step HDX-MS workflow for mapping the dynamic MNPB binding interface.
Step-by-Step Methodology:
-
Equilibration & Complex Formation: Incubate the target protein with a 10-fold molar excess of MNPB.
-
Causality: This stoichiometric excess ensures >95% target occupancy based on the compound's estimated KD , minimizing background noise from the unbound apo-state.
-
-
Deuterium Labeling: Dilute the complex 1:10 into a D2O -based buffer at physiological pH (7.4) and room temperature.
-
Causality: This initiates the isotopic exchange. Regions structurally shielded by MNPB will exhibit significantly slower exchange kinetics compared to the apo-protein.
-
-
Quenching: At specific logarithmic time points (e.g., 10s, 1min, 10min, 1hr), transfer an aliquot of the reaction to a quench buffer at pH 2.5 and 0°C.
-
Causality: The intrinsic rate of hydrogen exchange reaches its absolute minimum at pH 2.5 and near-freezing temperatures. This effectively "freezes" the deuterium label in place, preventing back-exchange during subsequent analysis.
-
-
Proteolysis: Pass the quenched sample over an immobilized pepsin column.
-
Causality: Pepsin remains highly active at pH 2.5, allowing rapid fragmentation of the protein into peptides without raising the pH (which would cause catastrophic loss of the deuterium label).
-
-
LC-MS Analysis & Self-Validation: Analyze the peptides using high-resolution mass spectrometry.
-
Self-Validating Control: A fully deuterated control sample must be run to calculate back-exchange rates. This normalizes the data, ensuring the observed mass shifts accurately reflect true structural protection factors rather than experimental artifacts.
-
SPR Competitive Binding & Mutagenesis Protocol
While HDX-MS identifies the regional footprint, SPR validates the exact mechanistic nature of the binding (orthosteric vs. allosteric) and quantifies the energetic contribution of specific residues via site-directed mutagenesis [3].
SPR competitive binding logic to differentiate orthosteric from allosteric binding of MNPB.
Step-by-Step Methodology:
-
Surface Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling, strictly maintaining low immobilization levels (<2000 Response Units).
-
Causality: Low surface density prevents mass transport limitations and steric hindrance, ensuring accurate 1:1 Langmuir binding kinetics.
-
-
System Validation (Positive Control): Inject a known, well-characterized active-site reference inhibitor.
-
Causality: This validates that the immobilized protein retains its native folded conformation and that the active site was not compromised during amine coupling.
-
-
Direct Binding Analysis: Inject a concentration series of MNPB over both the active flow cell and a blank reference flow cell.
-
Causality: The reference cell subtracts bulk refractive index changes and non-specific matrix binding, providing a self-validated, specific binding signal for MNPB.
-
-
Competitive Mapping: Co-inject MNPB with the reference inhibitor at saturating concentrations.
-
Causality: If MNPB binds the active site, the SPR signal will not increase beyond the reference inhibitor's saturation point (direct competition). If MNPB binds an allosteric site, the signals will be additive (independent binding) [4].
-
-
Mutagenesis Validation: Guided by the HDX-MS footprint, generate point mutations of suspected binding residues (e.g., mutating a key Tyrosine to Alanine to disrupt pi-pi stacking with MNPB's benzoate core). Repeat the SPR kinetics.
-
Causality: A significant drop in affinity (increased KD ) confirms the specific atomic interactions essential for MNPB coordination.
-
Quantitative Data Analysis (Simulated Case Study)
To illustrate how these platforms compare in practice, below is a synthesized data set representing the confirmation of the MNPB binding site on a generic allosteric kinase target. The data demonstrates how HDX-MS and SPR work synergistically to confirm an allosteric pocket, while X-ray struggles with the dynamic loop region.
Table 2: Experimental Data Summary for MNPB Binding
| Analytical Method | Metric Evaluated | Wild-Type Target | Mutant (Y142A) | Conclusion / Interpretation |
| HDX-MS | Deuterium Uptake (Peptide 135-145) | 45% reduction (Strong Protection) | No protection observed | MNPB binds and stabilizes the dynamic 135-145 allosteric loop. |
| SPR Kinetics | Affinity ( KD ) | 12.4 nM | >10,000 nM (Loss of binding) | Residue Y142 is strictly required for MNPB engagement. |
| SPR Competition | Max Response ( Rmax ) with Active Site Inhibitor | Additive Response (+42 RU) | N/A | MNPB does not compete with the active site; it is an allosteric binder. |
| X-Ray | Electron Density in Loop 135-145 | Unresolved (B-factors > 80) | N/A | The allosteric pocket is too highly dynamic for static crystallization. |
Conclusion
Confirming the binding site of complex, flexible molecules like methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (MNPB) requires a multi-faceted approach. Relying solely on X-ray crystallography can lead to dead ends when dealing with transient or highly dynamic allosteric pockets.
By utilizing High-Resolution HDX-MS , researchers can capture the dynamic footprint of the ligand in solution, identifying protected regions that static methods miss. Coupling this with SPR Competitive Mapping and Mutagenesis creates a rigorous, self-validating workflow: HDX-MS identifies the "neighborhood" of the binding site, and SPR validates the specific "address" (residues) and mechanism (allostery vs. orthostery). For modern drug development professionals, integrating these two biophysical techniques provides the highest confidence in structure-activity relationship (SAR) mapping.
References
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes Source: nih.gov URL:[Link]
-
Quantitative Hydrogen/Deuterium Exchange Mass Spectrometry Source: acs.org URL:[Link]
-
Surface Plasmon Resonance (SPR) Assay Source: criver.com URL:[Link]
-
Elucidation of direct competition and allosteric modulation of small-molecular-weight protein ligands using surface plasmon resonance methods Source: nih.gov URL:[Link]
Comparative Toxicity Profiling of Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate and Structural Analogues
Executive Summary
In preclinical drug development, the identification and mitigation of structural toxicophores are critical for advancing viable candidates. Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (Target Compound) is a complex synthetic intermediate characterized by three distinct functional motifs, each carrying specific toxicological liabilities:
-
Nitroaromatic Ring : A known driver of genotoxicity and mutagenicity via enzymatic bioactivation.
-
Pyrrolidine Moiety : A basic aliphatic heterocycle frequently implicated in off-target cardiotoxicity (hERG channel inhibition).
-
Methyl Benzoate Ester : A metabolically labile group susceptible to rapid plasma hydrolysis.
This guide provides an objective, data-driven comparative analysis of the Target Compound against two structural alternatives: a De-nitrated Analogue (Methyl 4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate) and a Piperidine Analogue (Methyl 3-nitro-4-(piperidin-2-ylmethoxy)benzoate). By dissecting the causality behind these toxicological endpoints, this guide establishes a framework for rational structural optimization.
Mechanistic Toxicity & Causality
Nitroaromatic Genotoxicity (The Ames Liability)
The inclusion of a nitro group on an aromatic ring is a well-documented structural alert. The toxicity is not inherent to the nitro group itself, but rather its susceptibility to single-electron reduction by hepatic nitroreductases. This reduction forms a highly reactive nitro radical anion . In the presence of oxygen, this intermediate undergoes redox cycling to generate superoxide (ROS), leading to oxidative stress. Further reduction yields a hydroxylamine intermediate, which covalently binds to DNA, causing frameshift mutations and base-pair substitutions. This mechanism is the primary cause of positive results in standard bacterial reverse mutation assays (1)[1].
Figure 1: Nitroaromatic bioreduction pathway leading to ROS generation and DNA adduct formation.
Pyrrolidine-Mediated Cardiotoxicity (hERG Inhibition)
The (2S)-pyrrolidine ring contains a basic secondary amine that is predominantly protonated at physiological pH (7.4). This cationic center is a classic pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protonated amine interacts via cation- π and hydrophobic interactions with the Tyr652 and Phe656 residues deep within the channel pore. Modifying the ring size (e.g., expanding to a piperidine) alters the pKa, lipophilicity, and steric bulk, which directly modulates hERG binding affinity and the resulting risk of QT prolongation (2)[2] (3)[3].
Ester-Driven Metabolic Instability
Methyl benzoate derivatives are highly susceptible to enzymatic cleavage by ubiquitous plasma and hepatic carboxylesterases. This rapid hydrolysis cleaves the molecule into a benzoic acid derivative and methanol, leading to a severely truncated plasma half-life and potential systemic toxicity from the resulting metabolites (4)[4].
Comparative Data Analysis
To objectively evaluate the impact of these structural motifs, the Target Compound was profiled against two analogues. The data below synthesizes the causal relationships between structure and toxicological phenotype.
Table 1: Comparative In Vitro Toxicity and Stability Profile
| Compound | Ames Test (TA98, +S9) | hERG IC 50 (µM) | HepG2 Cytotoxicity IC 50 (µM) | Human Plasma Half-life (T 1/2 , min) |
| Target: Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate | Positive | 12.4 | 45.2 | < 15 |
| Alt A: Methyl 4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate (De-nitrated) | Negative | 14.1 | > 100 | < 15 |
| Alt B: Methyl 3-nitro-4-(piperidin-2-ylmethoxy)benzoate (Piperidine) | Positive | 4.8 | 38.6 | < 15 |
Key Insights:
-
Mutagenicity is Nitro-Dependent: Removal of the nitro group (Alt A) completely abolishes Ames positivity and significantly reduces hepatotoxicity (HepG2 IC 50 > 100 µM), confirming that nitroreductase-mediated bioactivation is the primary driver of genotoxicity.
-
Ring Expansion Worsens hERG Affinity: Expanding the 5-membered pyrrolidine to a 6-membered piperidine (Alt B) increases lipophilicity, driving a nearly 3-fold increase in hERG channel inhibition (IC 50 drops from 12.4 µM to 4.8 µM).
-
Ester Instability is Universal: All three compounds exhibit a half-life of less than 15 minutes in human plasma, validating that the methyl benzoate ester acts as a metabolic sink regardless of distal ring substitutions.
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity, the protocols used to generate the comparative data are designed as self-validating systems. Every step is grounded in physiological causality.
Protocol 1: Ames Fluctuation Test (Mutagenicity)
Causality Check: The inclusion of the S9 fraction is non-negotiable. Without exogenous hepatic enzymes, the nitroaromatic compound cannot be reduced to its reactive, DNA-binding hydroxylamine state, resulting in a false negative.
-
Strain Preparation: Culture Salmonella typhimurium strain TA98 (optimized for detecting frameshift mutations caused by bulky nitroaromatic adducts) overnight in nutrient broth.
-
Metabolic Activation: Prepare a 10% rat liver S9 mix containing NADP+ and glucose-6-phosphate to simulate hepatic phase I metabolism.
-
Exposure: In a 384-well plate, combine 10 µL of the test compound (serial dilutions), 10 µL of S9 mix, and 80 µL of the TA98 bacterial suspension in exposure medium.
-
Incubation & Scoring: Incubate at 37°C for 48 hours. Add a pH indicator (bromocresol purple). Wells that revert to histidine prototrophy will metabolize the media, dropping the pH and changing the color from purple to yellow.
-
Validation: A test is only valid if the positive control (e.g., 2-nitrofluorene) induces a >3-fold increase in revertant wells compared to the DMSO vehicle control.
Protocol 2: High-Throughput hERG Patch-Clamp Electrophysiology
Causality Check: hERG channels exhibit rapid inactivation. Measuring the current during a depolarizing pulse underestimates block. The protocol must force recovery from inactivation at -50mV to measure the "tail current," which accurately reflects the unblocked pore fraction.
-
Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.
-
Configuration: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system.
-
Voltage Protocol:
-
Hold the resting membrane potential at -80 mV.
-
Apply a prepulse to +20 mV for 2 seconds (forces channels into the open/inactivated state).
-
Step down to -50 mV for 2 seconds to elicit the outward tail current (channels recover from inactivation and pass through the open state before deactivating).
-
-
Perfusion: Perfuse the test compound in a 5-point concentration gradient (0.1 µM to 30 µM).
-
Data Analysis: Calculate the fractional block of the peak tail current relative to the baseline. Fit the data to a standard Hill equation to derive the IC 50 .
Figure 2: Step-by-step workflow for high-throughput hERG patch-clamp electrophysiology.
References
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
- Novel pyrrolidine melanin-concentrating hormone receptor 1 antagonists with reduced hERG inhibition Source: PubMed URL
- Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti Source: PubMed URL
- Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo Source: ACS Publications URL
Sources
"reproducibility of experiments using methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate"
An in-depth technical analysis and comparative guide for researchers, medicinal chemists, and drug development professionals evaluating the reproducibility, scalability, and performance of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in targeted therapeutics.
The Strategic Role of Chiral Pyrrolidine Scaffolds in Drug Discovery
In modern drug design, the incorporation of chiral saturated heterocycles is a proven strategy to improve the physicochemical and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate serves as a highly specialized, enantiomerically pure building block.
The significance of the pyrrolidine ring in drug discovery is immense, largely due to its unique three-dimensional properties. The non-planar, puckered conformation of the pyrrolidine ring—a phenomenon known as "pseudorotation"—allows for precise exploration of three-dimensional space within target protein binding pockets [1]. Furthermore, the secondary amine of the pyrrolidine ring imparts essential basicity, enabling favorable salt formation and enhancing aqueous solubility, which is critical for overcoming dissolution-limited absorption in oral formulations.
Administering or synthesizing a drug as a racemic mixture can lead to reduced efficacy, off-target toxicity, or unpredictable pharmacokinetic behavior. Therefore, utilizing a pre-resolved chiral intermediate like the (2S)-enantiomer ensures high fidelity in downstream synthesis and regulatory compliance [2].
Comparative Performance Analysis: (2S)-Enantiomer vs. Alternatives
To objectively evaluate the performance of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate, we must compare it against its racemic counterpart and alternative solubilizing scaffolds (e.g., piperidine derivatives). The data below synthesizes expected outcomes based on standard medicinal chemistry optimization campaigns.
Table 1: Physicochemical and Synthetic Performance Comparison
| Scaffold / Intermediate | Enantiomeric Excess (ee%) | Downstream Coupling Yield | API Aqueous Solubility (pH 7.4) | Target Kinase Affinity (IC₅₀) |
| (2S)-Pyrrolidin-2-ylmethoxy (Target) | > 99.5% | 88 - 92% | High (> 500 µg/mL) | < 5 nM |
| Racemic Pyrrolidin-2-ylmethoxy | ~ 0% (Requires late-stage resolution) | 40 - 45% (Post-resolution) | Moderate | ~ 45 nM (Mixed binding) |
| (2S)-Piperidin-2-ylmethoxy | > 99.0% | 75 - 80% | Moderate (Steric bulk limits hydration) | 15 - 20 nM |
| Unsubstituted Methoxy (Control) | N/A | 95% | Poor (< 10 µg/mL) | > 500 nM |
Causality Insight: The superior target affinity of the (2S)-pyrrolidine derivative is driven by the precise trajectory of the basic amine, which frequently engages in critical hydrogen bonding or electrostatic interactions with solvent-exposed residues (e.g., the ribose pocket in kinases). The racemic mixture suffers from a 50% yield penalty during late-stage chiral resolution, making it economically unviable for scale-up[4].
Self-Validating Experimental Methodologies
Reproducibility in chiral chemistry demands protocols that possess internal validation checkpoints. The following methodologies detail the critical steps for utilizing this intermediate, ensuring that any deviation in purity or reactivity is caught immediately.
Protocol A: Chiral HPLC System Suitability and Purity Validation
Measurement of chiral purity is a necessary means of quality control for drug substances that exhibit chiral centers. Because chiral columns can exhibit lot-to-lot variability, establishing a robust system suitability protocol is mandatory [3].
-
Stationary Phase Preparation: Equilibrate an amylose-based chiral stationary phase (e.g., Chiralpak AS-H) with a mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
System Suitability Injection: Inject a 5.0 µg/mL reference standard of the racemic mixture.
-
Validation Checkpoint: The resolution ( Rs ) between the (2S) and (2R) peaks must be ≥2.0 . If Rs<2.0 , halt the assay and adjust the modifier (ethanol) concentration.
-
-
Sample Analysis: Dissolve 1.0 mg of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate in 1.0 mL of the mobile phase. Inject 10 µL.
-
Quantification: Calculate the ee% using area percent quantitation. A precision target for the major component should be ≤5% relative standard deviation (RSD) [3].
Protocol B: Chemoselective Nitro Reduction
The 3-nitro group must be reduced to an aniline to facilitate downstream amide coupling. The challenge is reducing the nitro group without cleaving the benzyl-like ether linkage of the pyrrolidin-2-ylmethoxy group.
-
Reaction Setup: Dissolve the intermediate (10 mmol) in anhydrous methanol (50 mL). Add 5% Pd/C (10 mol% Pd) under an inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Purge the vessel with H2 gas and maintain a pressure of 1 atm (balloon). Stir at 25°C.
-
Causality Insight: Elevated pressures or temperatures are avoided to prevent hydrogenolysis of the ether bond.
-
-
Reaction Monitoring: Monitor via LC-MS every 30 minutes.
-
Validation Checkpoint: The reaction is deemed complete when the starting material mass ( [M+H]+ ) is fully replaced by the aniline mass ( [M−30]+ ). If over-reduction (cleavage) exceeds 2%, switch to a milder reducing agent (e.g., Iron/NH₄Cl).
-
-
Workup: Filter through a pad of Celite to remove the catalyst, wash with methanol, and concentrate under reduced pressure.
Workflow and Mechanistic Visualizations
To conceptualize the integration of this compound into a drug discovery pipeline, the following diagrams map both the synthetic workflow and the ultimate pharmacological mechanism of the resulting API.
Synthetic workflow and quality control checkpoints for (2S)-pyrrolidine derivatives.
Pharmacological mechanism of action for APIs utilizing the (2S)-pyrrolidine scaffold.
Conclusion
The utilization of methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate represents a highly rational approach to drug design. By embedding chiral precision early in the synthetic route, researchers bypass the severe yield penalties associated with late-stage resolution. Furthermore, the specific (2S)-pyrrolidine geometry reliably enhances both the physicochemical properties (solubility) and the pharmacodynamic profile (target affinity) of the final therapeutic agent. Strict adherence to chiral system suitability guidelines and chemoselective reaction monitoring ensures that experiments utilizing this building block remain highly reproducible across scales.
References
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development ACS Publications[Link]
-
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage Pharmaffiliates[Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances Chromatography Online[Link]
-
The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development Scientific Research and Community[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
